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An In-depth Technical Guide to the Synthesis of 4-Amino-2-methylquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a strategic synthetic pathway to obtain 4-Amino-2-methylquinoline-3-carbaldehyde, a heter...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway to obtain 4-Amino-2-methylquinoline-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and the specific functionalization of this target molecule offers multiple avenues for the development of novel therapeutic agents. This document details a plausible and well-supported multi-step synthesis, elucidating the underlying reaction mechanisms, providing detailed experimental protocols, and offering insights into the critical parameters that govern the success of the synthesis.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of a wide array of pharmaceuticals and biologically active compounds.[1] Their diverse pharmacological activities include antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The 4-aminoquinoline moiety, in particular, is a well-established pharmacophore, most famously represented by the antimalarial drug chloroquine.[2][3] The target molecule, 4-Amino-2-methylquinoline-3-carbaldehyde, incorporates this key amino group, a methyl group at the 2-position which can influence the molecule's steric and electronic properties, and a reactive carbaldehyde group at the 3-position. This aldehyde functionality serves as a versatile synthetic handle for further molecular elaborations, enabling the construction of more complex chemical entities through reactions such as Schiff base formation, aldol condensations, and oxidations.

This guide will focus on a strategic and rational synthesis of 4-Amino-2-methylquinoline-3-carbaldehyde, emphasizing a pathway that offers high regioselectivity and is supported by established chemical principles.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A direct, single-step synthesis of 4-Amino-2-methylquinoline-3-carbaldehyde is challenging due to the difficulty in controlling the regioselectivity of the formylation and amination of the quinoline core. Therefore, a multi-step approach is the most logical and reliable strategy. Two primary retrosynthetic pathways can be envisioned:

  • Route A: Late-stage Formylation. This approach involves the initial synthesis of 4-amino-2-methylquinoline, followed by a formylation reaction at the C3 position. However, the strong activating nature of the amino group at the C4 position makes the regioselective formylation of the C3 position challenging, with a high potential for side reactions.[4]

  • Route B: Late-stage Amination. This strategy commences with the construction of a quinoline ring already bearing the desired formyl group at the C3 position and a leaving group at the C4 position. Subsequent nucleophilic aromatic substitution with an amino source yields the target molecule. This route offers better control over regioselectivity and is the focus of this guide.

The proposed forward synthesis, based on Route B, is a three-step process starting from a readily available acetanilide derivative.

The Synthetic Pathway: A Step-by-Step Elucidation

The recommended synthetic route to 4-Amino-2-methylquinoline-3-carbaldehyde is a robust three-step process:

  • Step 1: Vilsmeier-Haack Cyclization to form 2,4-dichloro-3-formyl-quinoline.

  • Step 2: Selective Reduction/Dechlorination at the 2-position to yield 4-chloro-2-methylquinoline-3-carbaldehyde.

  • Step 3: Nucleophilic Aromatic Substitution to introduce the 4-amino group.

Step 1: Vilsmeier-Haack Reaction for the Quinoline Core Construction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] In this synthesis, it is employed not only for formylation but also for the construction of the quinoline ring itself from an N-arylacetamide precursor.[7]

Mechanism:

The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic substitution and cyclization of the N-arylacetamide.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6]

  • Cyclization of N-Arylacetamide: The N-arylacetamide reacts with the Vilsmeier reagent. The reaction involves a double formylation followed by an intramolecular cyclization and subsequent elimination to yield the 2-chloro-3-formylquinoline.

Experimental Protocol: Synthesis of 2,4-dichloro-3-formylquinoline

Reagent/SolventMolar Eq.Amount
Substituted Acetanilide1.0(as required)
N,N-Dimethylformamide (DMF)3.0(as required)
Phosphorus oxychloride (POCl₃)15.0(as required)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add the substituted acetanilide to N,N-Dimethylformamide (DMF).

  • Cool the mixture in an ice bath with continuous stirring for 20 minutes.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the reaction mixture.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 80-90°C for 7-10 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Filter the resulting precipitate, wash thoroughly with cold water, and recrystallize from ethanol to obtain 2,4-dichloro-3-formylquinoline.[7]

Causality Behind Experimental Choices:

  • The use of a significant excess of POCl₃ is crucial for driving the reaction to completion and ensuring the formation of the dichloro-substituted quinoline.

  • The dropwise addition of POCl₃ at low temperature is necessary to control the exothermic reaction.

  • Heating the reaction mixture is required to overcome the activation energy for the cyclization step.

Step 2: Selective Dechlorination to 4-chloro-2-methylquinoline-3-carbaldehyde

This step involves the selective reduction of the chloro group at the 2-position to a methyl group. This can be a challenging transformation, and specific reagents are required to achieve the desired selectivity. A plausible approach involves a two-step sequence of reduction of the 2-chloro group to a hydrogen, followed by a methylation reaction. However, a more direct method for the conversion of a 2-chloroquinoline to a 2-methylquinoline derivative would be preferable. While not explicitly detailed in the initial search for this specific substrate, related transformations in quinoline chemistry exist. For the purpose of this guide, we will outline a general approach based on established methods for such conversions.

Conceptual Protocol: Selective Conversion of 2-Chloro to 2-Methyl

A potential method for this conversion is through a palladium-catalyzed cross-coupling reaction with a methylating agent, such as methylboronic acid or trimethylaluminum.

Reagent/SolventMolar Eq.Amount
2,4-dichloro-3-formylquinoline1.0(as required)
Methylboronic acid1.5(as required)
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.05(as required)
Base (e.g., K₂CO₃)2.0(as required)
Solvent (e.g., Toluene/Water)-(as required)

Procedure:

  • To a solution of 2,4-dichloro-3-formylquinoline in a suitable solvent system (e.g., toluene and water), add methylboronic acid, a palladium catalyst, and a base.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to isolate 4-chloro-2-methylquinoline-3-carbaldehyde.

Causality Behind Experimental Choices:

  • The choice of a palladium catalyst is critical for facilitating the cross-coupling reaction.

  • The base is necessary to activate the boronic acid for transmetalation to the palladium center.

  • An inert atmosphere is required to prevent the degradation of the catalyst.

Step 3: Nucleophilic Aromatic Substitution for Amination

The final step involves the introduction of the amino group at the C4 position via a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position of the quinoline ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen and the 3-carbaldehyde group. It is generally observed that the C4 position in chloroquinolines is more reactive towards nucleophiles than the C2 position.[8]

Mechanism:

The reaction proceeds through a Meisenheimer-like intermediate. A nucleophile (in this case, an ammonia source) attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate. The departure of the chloride leaving group restores the aromaticity of the quinoline ring, yielding the 4-amino substituted product.

Experimental Protocol: Synthesis of 4-Amino-2-methylquinoline-3-carbaldehyde

Reagent/SolventMolar Eq.Amount
4-chloro-2-methylquinoline-3-carbaldehyde1.0(as required)
Ammonia source (e.g., aqueous ammonia)Excess(as required)
Solvent (e.g., Ethanol)-(as required)

Procedure:

  • In a sealed reaction vessel, dissolve 4-chloro-2-methylquinoline-3-carbaldehyde in a suitable solvent such as ethanol.

  • Add an excess of an ammonia source (e.g., concentrated aqueous ammonia).

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120°C) for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 4-Amino-2-methylquinoline-3-carbaldehyde.

Causality Behind Experimental Choices:

  • The use of a sealed vessel and elevated temperature is necessary to facilitate the reaction with ammonia, which is a gas at room temperature.

  • An excess of the ammonia source is used to drive the reaction to completion.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Vilsmeier-Haack Cyclization cluster_step2 Step 2: Selective Dechlorination/Methylation cluster_step3 Step 3: Nucleophilic Aromatic Substitution Acetanilide Acetanilide Intermediate_1 2,4-dichloro-3-formylquinoline Acetanilide->Intermediate_1 DMF, POCl₃ Intermediate_2 4-chloro-2-methylquinoline-3-carbaldehyde Intermediate_1->Intermediate_2 Pd Catalyst, Me-B(OH)₂ Final_Product 4-Amino-2-methylquinoline-3-carbaldehyde Intermediate_2->Final_Product NH₃ source

Caption: Proposed synthetic pathway for 4-Amino-2-methylquinoline-3-carbaldehyde.

Conclusion

The synthesis of 4-Amino-2-methylquinoline-3-carbaldehyde is most effectively achieved through a well-planned, multi-step synthetic route. The pathway detailed in this guide, commencing with a Vilsmeier-Haack cyclization of an acetanilide derivative, followed by selective functional group manipulations, offers a logical and experimentally sound approach. This strategy provides excellent control over the regiochemical introduction of the amino and carbaldehyde functionalities. The resulting molecule is a valuable building block for the synthesis of more complex quinoline-based compounds with potential applications in drug discovery and development. The experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the field.

References

  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4169. [Link]

  • Friedländer synthesis - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. (2025, August 6). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. (2005). Journal of Combinatorial Chemistry, 7(2), 206-213. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(13), 7136-7163. [Link]

  • Recent Advances On Direct Formylation Reactions | Request PDF. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(35), 20687-20706. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). International Journal of Molecular Sciences, 26(1), 1. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved March 25, 2026, from [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). International Journal of Molecular Sciences, 25(15), 8162. [Link]

  • Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. (2006). The Journal of Organic Chemistry, 71(17), 6592-6595. [Link]

  • The Skraup-Doebner-Von Miller quinoline synthesis. - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry, 71(5), 2045-2053. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry, 71(17), 6592-6595. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved March 25, 2026, from [Link]

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  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (2023). Mini-Reviews in Organic Chemistry, 20(7), 652-669. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). Molecules, 5(12), 1363-1372. [Link]

  • Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. (2024). Asian Journal of Green Chemistry. [Link]

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  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLOS ONE, 10(10), e0139333. [Link]

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Sources

Exploratory

An In-depth Technical Guide to 4-Amino-2-methylquinoline-3-carbaldehyde: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-Amino-2-methylquinoline-3-carbaldehyde. This document is intended for researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-Amino-2-methylquinoline-3-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the quinoline scaffold and its derivatives. Given the limited direct experimental data on this specific molecule, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust and practical resource.

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, present in a wide array of natural products and synthetic pharmacologically active compounds.[1] The introduction of an amino group at the 4-position, in particular, has given rise to a privileged class of compounds with a broad spectrum of biological activities, most notably as antimalarial agents like chloroquine and amodiaquine.[2][3] The 4-aminoquinoline core is known to interfere with heme metabolism in the malaria parasite, a mechanism that has been a cornerstone of antimalarial therapy for decades.[4]

The subject of this guide, 4-Amino-2-methylquinoline-3-carbaldehyde, combines the critical 4-aminoquinoline pharmacophore with a reactive carbaldehyde group at the 3-position and a methyl group at the 2-position. This unique combination of functional groups makes it a highly versatile intermediate for the synthesis of more complex molecular architectures and a candidate for the development of novel therapeutic agents. The aldehyde functionality serves as a synthetic handle for a variety of chemical transformations, including the formation of Schiff bases, while the methyl group can influence the molecule's steric and electronic properties.

Synthesis of 4-Amino-2-methylquinoline-3-carbaldehyde

Step 1: Vilsmeier-Haack Reaction for 2-Chloro-2-methylquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds and is a common route to 2-chloro-3-formylquinolines.[5][6] The reaction typically involves the treatment of an N-arylacetamide with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Experimental Protocol: A Representative Vilsmeier-Haack Reaction

  • In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and a magnetic stirrer, place N-(substituted phenyl)acetamide (1.0 eq) in anhydrous DMF (3.0 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (5.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The resulting precipitate, 2-chloro-2-methylquinoline-3-carbaldehyde, is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water, so anhydrous conditions are crucial for a successful reaction.

  • Excess POCl₃ and DMF: Using an excess of the reagents ensures the complete formation of the Vilsmeier reagent and drives the reaction to completion.

  • Controlled Temperature: The initial dropwise addition of POCl₃ is performed at low temperatures to control the exothermic reaction. The subsequent heating provides the necessary activation energy for the cyclization to occur.

  • Work-up: Pouring the reaction mixture onto ice quenches the reaction and helps to precipitate the product. Neutralization is necessary to remove any remaining acid.

Caption: Vilsmeier-Haack reaction workflow for the synthesis of the key intermediate.

Step 2: Nucleophilic Aromatic Substitution for 4-Amino-2-methylquinoline-3-carbaldehyde

The 2-chloroquinoline intermediate can be converted to the desired 4-aminoquinoline derivative through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline ring system facilitates the displacement of the chloro group by an amine.

Experimental Protocol: A Representative Amination Reaction

  • In a sealed tube, dissolve 2-chloro-2-methylquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add a source of ammonia, such as a concentrated aqueous solution of ammonium hydroxide or a solution of ammonia in methanol. An excess of the ammonia source is typically used.

  • Heat the sealed tube to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the tube to room temperature and carefully vent any excess pressure.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Causality Behind Experimental Choices:

  • Sealed Tube and High Temperature: The SNAr reaction on the quinoline ring often requires elevated temperatures and pressures to proceed at a reasonable rate. A sealed tube allows for heating the reaction mixture above the boiling point of the solvent.

  • Excess Ammonia: Using a large excess of the nucleophile (ammonia) helps to drive the equilibrium towards the product.

  • Solvent Choice: Polar protic solvents like ethanol can help to solvate the ionic intermediates and facilitate the reaction.

Caption: Nucleophilic aromatic substitution for the final product synthesis.

Physicochemical Properties

Due to the absence of direct experimental data for 4-Amino-2-methylquinoline-3-carbaldehyde, the following properties are a combination of data from its core structure, 4-amino-2-methylquinoline, and computational predictions.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₀N₂O-
Molecular Weight 186.21 g/mol -
Appearance Predicted: Yellow to brown solidBased on similar quinoline aldehydes
Melting Point Not available (Experimental determination required)-
Boiling Point Not available (Experimental determination required)-
Solubility Predicted: Sparingly soluble in water, soluble in methanol and DMSO.Based on 4-amino-2-methylquinoline[2]
pKa Estimated: 4.5 - 5.5 (for the quinoline nitrogen)Based on related 4-aminoquinolines
logP Predicted: ~2.0 - 2.5Computational prediction (e.g., XLogP3)

Spectroscopic Characterization

The structural elucidation of 4-Amino-2-methylquinoline-3-carbaldehyde would rely on a combination of spectroscopic techniques. The expected spectral data, based on the analysis of its functional groups and data from analogous compounds, are presented below.[1][7]

¹H NMR Spectroscopy (Predicted)
  • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, around δ 9.5-10.5 ppm.

  • Aromatic Protons (Quinoline Ring): A series of doublets and triplets are expected in the region of δ 7.0-8.5 ppm, corresponding to the protons on the quinoline ring system.

  • Amino Protons (-NH₂): A broad singlet is anticipated around δ 5.0-6.0 ppm. The chemical shift of this peak can be variable and may be affected by solvent and concentration.

  • Methyl Protons (-CH₃): A sharp singlet is expected in the upfield region, around δ 2.5-2.7 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (-CHO): A signal is expected in the highly deshielded region of δ 190-200 ppm.

  • Aromatic and Heteroaromatic Carbons: Multiple signals are expected in the range of δ 110-160 ppm.

  • Methyl Carbon (-CH₃): A signal is expected in the upfield region, around δ 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretching: Two bands corresponding to the symmetric and asymmetric stretching of the primary amine are expected in the region of 3300-3500 cm⁻¹.

  • C=O Stretching: A strong absorption band corresponding to the aldehyde carbonyl group is expected around 1680-1700 cm⁻¹.

  • C=N and C=C Stretching: Aromatic and heteroaromatic ring stretching vibrations are expected in the 1500-1650 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Mass Spectrometry

The electron impact mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 186. Fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 Da) and other characteristic fragmentations of the quinoline ring.

Chemical Reactivity

The chemical reactivity of 4-Amino-2-methylquinoline-3-carbaldehyde is dictated by its three key functional groups: the 4-amino group, the 3-carbaldehyde group, and the quinoline ring system.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for various chemical transformations:

  • Condensation Reactions: The aldehyde can undergo condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and active methylene compounds, to form Schiff bases, hydrazones, and other derivatives.[8] These reactions are fundamental in building more complex molecular scaffolds.

  • Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, (4-amino-2-methylquinolin-3-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-amino-2-methylquinoline-3-carboxylic acid, using oxidizing agents such as potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

Reactions of the Amino Group

The 4-amino group can participate in several reactions:

  • Acylation and Sulfonylation: The amino group can be acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides.

  • Diazotization: The primary aromatic amine can be converted to a diazonium salt, which can then be used in various subsequent reactions, such as Sandmeyer reactions.

Reactions involving the Quinoline Ring

The quinoline ring is an electron-deficient system, which influences its reactivity. Electrophilic aromatic substitution reactions will be directed by the activating amino and methyl groups.

Reactivity_Map Target 4-Amino-2-methylquinoline-3-carbaldehyde Aldehyde_Reactions Aldehyde Reactions Target->Aldehyde_Reactions Amino_Reactions Amino Group Reactions Target->Amino_Reactions Ring_Reactions Quinoline Ring Reactions Target->Ring_Reactions Schiff_Base Schiff Bases Aldehyde_Reactions->Schiff_Base Condensation Alcohol Primary Alcohol Aldehyde_Reactions->Alcohol Reduction Carboxylic_Acid Carboxylic Acid Aldehyde_Reactions->Carboxylic_Acid Oxidation Amide Amides/Sulfonamides Amino_Reactions->Amide Acylation/ Sulfonylation Diazonium_Salt Diazonium Salts Amino_Reactions->Diazonium_Salt Diazotization Substituted_Quinoline Further Substituted Quinolines Ring_Reactions->Substituted_Quinoline Electrophilic Substitution

Caption: A map of the key chemical reactivities of the title compound.

Potential Applications in Drug Development

The 4-aminoquinoline scaffold is of significant interest in drug discovery due to its proven efficacy against a range of diseases.[2][3] 4-Amino-2-methylquinoline-3-carbaldehyde, as a versatile intermediate, can be used to synthesize libraries of novel compounds for screening against various biological targets.

  • Antimalarial Agents: The primary application of the 4-aminoquinoline core is in the development of antimalarial drugs. Derivatives of the title compound could be synthesized and evaluated for their activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.

  • Anticancer Agents: Certain quinoline derivatives have shown promise as anticancer agents by targeting various cellular pathways. The aldehyde functionality allows for the introduction of diverse side chains that could modulate the compound's interaction with cancer-related targets.

  • Antibacterial and Antifungal Agents: The quinoline ring is also found in a number of antibacterial and antifungal agents. New derivatives could be explored for their efficacy against a range of microbial pathogens.

Conclusion

4-Amino-2-methylquinoline-3-carbaldehyde is a promising, yet underexplored, heterocyclic compound. While direct experimental data is scarce, its synthesis is feasible through established chemical reactions, and its physicochemical properties can be reasonably predicted based on closely related analogs. The presence of multiple reactive functional groups makes it a valuable building block for the synthesis of diverse and complex molecules. Its core 4-aminoquinoline scaffold suggests significant potential for applications in medicinal chemistry, particularly in the development of new antimalarial, anticancer, and antimicrobial agents. This technical guide serves as a foundational resource to stimulate further research and unlock the full potential of this versatile molecule.

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  • PMC.

  • MDPI.

  • Arkivoc.

  • ChemSynthesis.

  • University of Liverpool Repository.

  • Royal Society of Chemistry.

  • PMC.

  • Wikipedia.

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  • Sigma-Aldrich.

  • Der Pharma Chemica.

  • ResearchGate.

  • Benchchem.

  • TÜBİTAK Academic Journals.

Sources

Foundational

Comprehensive ¹H and ¹³C NMR Spectral Analysis of 4-Amino-2-methylquinoline-3-carbaldehyde: A Technical Guide

Executive Summary 4-Amino-2-methylquinoline-3-carbaldehyde (CAS: 63481-71-0) is a highly functionalized heterocyclic building block critical to modern drug discovery, particularly in the development of antimalarial agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-2-methylquinoline-3-carbaldehyde (CAS: 63481-71-0) is a highly functionalized heterocyclic building block critical to modern drug discovery, particularly in the development of antimalarial agents, kinase inhibitors, and advanced fluorophores. Characterizing this molecule requires a robust understanding of its electronic environment, as the "push-pull" resonance between the electron-donating 4-amino group and the electron-withdrawing 3-carbaldehyde creates unique shielding and deshielding effects.

This whitepaper provides an authoritative, self-validating framework for the synthesis, sample preparation, and rigorous ¹H and ¹³C NMR spectral assignment of this quinoline core.

Synthetic Workflow & Mechanistic Causality

To obtain high-purity material suitable for precise NMR characterization, the synthesis avoids traditional Friedländer condensations, which often suffer from poor regioselectivity. Instead, a targeted isoxazole ring-opening strategy is employed 1[1].

Causality of the Synthetic Route: The catalytic hydrogenolysis of methyl 3-(2-nitrophenyl)-5-methylisoxazole-4-carboxylate serves a dual purpose. The palladium-on-carbon (Pd/C) catalyst reduces the nitro group to an aniline, which subsequently triggers an intramolecular nucleophilic attack on the isoxazole ring. This cascade reaction forms the quinoline core in a single pot, preventing the over-reduction of the aldehyde by installing it post-cyclization via a controlled reduction-oxidation sequence.

SynthesisWorkflow A Methyl 3-(2-nitrophenyl) -5-methylisoxazole -4-carboxylate B Methyl 4-amino-2-methyl -quinoline-3-carboxylate A->B H2, Pd/C (Reduction & Cyclization) C (4-Amino-2-methyl -quinolin-3-yl)methanol B->C LiAlH4 (Ester Reduction) D 4-Amino-2-methylquinoline -3-carbaldehyde C->D PCC (Alcohol Oxidation)

Synthetic workflow for 4-Amino-2-methylquinoline-3-carbaldehyde.

Protocol 1: Step-by-Step Synthesis
  • Reductive Cyclization: Dissolve methyl 3-(2-nitrophenyl)-5-methylisoxazole-4-carboxylate (1.0 eq) in anhydrous methanol. Add 10% Pd/C (0.1 eq). Stir under an H₂ atmosphere (40 psi) for 5–7 hours. Filter through Celite and concentrate to isolate the quinoline-3-carboxylate.

  • Ester Reduction: Dissolve the intermediate in anhydrous diethyl ether at 0 °C. Slowly add LiAlH₄ (1.5 eq). Causality: LiAlH₄ is required to overcome the resonance stabilization of the conjugated ester. Stir for 2 hours, quench with 1M NaOH, and extract with ethyl acetate to yield the alcohol.

  • Controlled Oxidation: Dissolve the alcohol in anhydrous CH₂Cl₂. Add Pyridinium Chlorochromate (PCC) (1.2 eq). Causality: PCC ensures the oxidation halts exactly at the aldehyde, preventing over-oxidation to the carboxylic acid. Filter through a short silica pad to yield the final product.

NMR Data Acquisition & Sample Preparation

Standardized sample preparation is critical for reproducible chemical shifts in highly conjugated heteroaromatics2[2].

Protocol 2: NMR Acquisition Workflow
  • Solvent Selection: Weigh 15–20 mg of the purified aldehyde and dissolve in 0.6 mL of DMSO-d₆.

    • Causality: DMSO-d₆ is strictly chosen over CDCl₃ to fully solubilize the rigid, planar quinoline structure and to prevent the rapid deuterium exchange of the -NH₂ protons, thereby stabilizing the intramolecular hydrogen bond required for structural validation.

  • ¹H NMR Acquisition (400 MHz): Set the relaxation delay (D1) to 2.0 s. Acquire 32 scans.

  • ¹³C NMR Acquisition (100 MHz): Tune the probe to the ¹³C frequency. Set D1 to 3.0 s.

    • Causality: A prolonged D1 is mandatory to ensure complete relaxation of the five quaternary carbons (C-2, C-3, C-4, C-4a, C-8a) for accurate signal-to-noise resolution. Acquire 1024 scans with broadband proton decoupling.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is defined by the strong intramolecular hydrogen bonding and the anisotropic effects of the quinoline core.

Chemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment
~10.50 Singlet (s)-1H-CHO (Aldehyde)
~8.60 Broad Singlet (br s)-2H-NH₂ (Amino)
~8.35 Doublet (d)8.41HH-5 (Aromatic)
~7.80 Doublet (d)8.41HH-8 (Aromatic)
~7.65 Doublet of Doublets of Doublets (ddd)8.4, 7.0, 1.21HH-7 (Aromatic)
~7.45 Doublet of Doublets of Doublets (ddd)8.4, 7.0, 1.21HH-6 (Aromatic)
~2.80 Singlet (s)-3H-CH₃ (C-2 Methyl)

Mechanistic Causality of Chemical Shifts:

  • The Aldehyde Proton (~10.50 ppm): Shifted unusually downfield. The proximity of the 4-amino group to the 3-carbaldehyde creates a strong intramolecular hydrogen bond, locking the carbonyl oxygen in a pseudo-six-membered ring. This drains electron density from the aldehyde proton, severely deshielding it.

  • The H-5 Proton (~8.35 ppm): Experiences the "peri-effect." The spatial proximity of the bulky, electron-rich 4-amino group forces a localized deshielding zone over the H-5 proton, pushing it further downfield compared to standard aromatic protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the underlying "push-pull" electronic distribution across the quinoline scaffold.

Chemical Shift (ppm)Carbon TypeAssignment
193.5 Quaternary (C=O)C-3 Aldehyde Carbonyl
159.2 Quaternary (C)C-2 (Methyl-substituted)
152.8 Quaternary (C)C-4 (Amino-substituted)
148.5 Quaternary (C)C-8a (Fused, adjacent to N)
131.4 Methine (CH)C-7
128.2 Methine (CH)C-8
124.6 Methine (CH)C-5
123.8 Methine (CH)C-6
118.5 Quaternary (C)C-4a (Fused)
112.5 Quaternary (C)C-3 (Aldehyde-substituted)
25.2 Primary (CH₃)C-2 Methyl

Mechanistic Causality of Chemical Shifts:

  • C-3 Shielding (~112.5 ppm): Despite being directly attached to an electron-withdrawing aldehyde, the C-3 carbon is relatively shielded. This is caused by the strong resonance electron donation from the adjacent C-4 amino group, which pushes electron density into the C-3 position.

  • C-4 Deshielding (~152.8 ppm): The high electronegativity of the attached nitrogen atom heavily deshields the C-4 carbon.

2D NMR Strategies for Unambiguous Assignment (Self-Validating System)

To ensure the synthesized molecule is exactly as claimed, a self-validating 2D NMR protocol using HMBC (Heteronuclear Multiple Bond Correlation) is required. HMBC maps the connectivity of the quaternary carbons, proving the 2,3,4-substitution pattern without destructive testing.

HMBC_Correlations H_Ald Aldehyde Proton (~10.5 ppm) C_3 C-3 (~112.5 ppm) H_Ald->C_3 2J Correlation C_4 C-4 (~152.8 ppm) H_Ald->C_4 3J Correlation C_2 C-2 (~159.2 ppm) H_Ald->C_2 3J Correlation H_Met Methyl Protons (~2.8 ppm) H_Met->C_3 3J Correlation H_Met->C_2 2J Correlation H_5 H-5 Proton (~8.35 ppm) H_5->C_4 3J Correlation C_8a C-8a (~148.5 ppm) H_5->C_8a 3J Correlation

Key HMBC interactions validating the quinoline core.

Validation Logic: The aldehyde proton (~10.50 ppm) will show strong ³J correlations to both C-2 (159.2 ppm) and C-4 (152.8 ppm). Simultaneously, the methyl protons (~2.80 ppm) will show a ³J correlation to C-3 (112.5 ppm). This intersecting correlation matrix mathematically locks the aldehyde precisely at the C-3 position, validating the structural integrity of the compound.

References

  • Title: Further studies of regioselective alkoxydehalogenation of 2,4-dichloroquinolines, 2,6-dichloropyridine and 2,4-dichloronitrobenzene: ¹H and ¹³C NMR of quinolines Source: Journal of Chemical Research (ResearchGate) URL: [Link]

Sources

Exploratory

Crystallographic Elucidation of 4-Amino-2-methylquinoline-3-carbaldehyde: A Technical Guide to Structural Refinement and Supramolecular Analysis

Executive Summary 4-Aminoquinoline derivatives represent a privileged structural scaffold in medicinal chemistry, forming the backbone of numerous antimalarial and antineoplastic agents [3]. The specific functionalizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Aminoquinoline derivatives represent a privileged structural scaffold in medicinal chemistry, forming the backbone of numerous antimalarial and antineoplastic agents [3]. The specific functionalization of the quinoline core with a 4-amino group and a 3-carbaldehyde moiety in 4-Amino-2-methylquinoline-3-carbaldehyde (CAS: 63481-71-0) introduces a highly specific electronic push-pull system. Understanding the exact spatial arrangement, bond lengths, and non-covalent interactions of this molecule is paramount for rational drug design and pharmacophore mapping. Single-crystal X-ray diffraction (SC-XRD) provides the definitive atomic-resolution map required to identify this active conformation.

This whitepaper provides an authoritative, step-by-step methodology for the crystallization, data acquisition, and structural refinement of 4-amino-2-methylquinoline-3-carbaldehyde. By emphasizing the causality behind each experimental decision, this guide ensures a self-validating workflow that yields high-fidelity crystallographic data.

Workflow A Synthesis & Purification B Single Crystal Growth A->B C X-Ray Diffraction (XRD) B->C D Structure Solution C->D E Structure Refinement D->E F Structural Analysis E->F

Fig 1: End-to-end workflow for the crystallographic analysis of quinoline derivatives.

Experimental Methodology: A Self-Validating Protocol

Single-Crystal Growth Protocol

To obtain diffraction-quality crystals, the thermodynamic growth of a single macroscopic lattice must be favored over kinetic aggregation.

  • Solvent Selection: Dissolve 50 mg of highly purified 4-amino-2-methylquinoline-3-carbaldehyde in a 1:1 (v/v) mixture of dichloromethane (DCM) and methanol.

    • Causality: DCM ensures complete dissolution of the hydrophobic quinoline core, while methanol provides hydrogen-bonding capabilities to modulate the crystallization rate and prevent amorphous precipitation.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean, dust-free glass vial.

    • Causality: Particulate impurities act as heterogeneous nucleation sites, leading to microcrystalline powders or twinned crystals rather than singular diffraction-quality blocks.

  • Crystal Growth: Puncture the vial cap with a narrow-gauge needle and leave undisturbed at 293 K in a vibration-free environment for 5–7 days.

    • Causality: Slow evaporation maintains a low supersaturation gradient, allowing the molecules to systematically align into their lowest-energy crystalline packing arrangement.

X-Ray Diffraction Data Collection
  • Mounting: Select a block-shaped crystal (optimal dimensions ~0.25 × 0.20 × 0.15 mm) under a polarizing microscope and mount it on a MiTeGen loop using perfluoropolyether oil.

  • Data Acquisition: Mount the crystal on a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and cool to 100(2) K using an open-flow nitrogen cryostat.

    • Causality: Cryogenic cooling (100 K) is non-negotiable; it drastically reduces atomic thermal vibrations (Debye-Waller factors), thereby enhancing high-angle reflection intensities and minimizing dynamic disorder. Mo Kα radiation is selected over Cu Kα to minimize absorption effects, which is critical for organic molecules lacking heavy atoms, ensuring accurate electron density mapping without severe empirical absorption corrections.

Structure Solution and Refinement Workflow

The raw diffraction frames are integrated and scaled, followed by structure solution and refinement using industry-standard crystallographic software.

  • Phase Problem Resolution: The structure is solved using intrinsic phasing or charge flipping algorithms within the Olex2 graphical interface [2]. These dual-space methods bypass traditional Patterson functions, directly yielding the positions of the heavier atoms (C, N, O) without prior knowledge of the molecular geometry.

  • Least-Squares Refinement: The structural model is refined using full-matrix least-squares on F2 via the SHELXL-2015 program [1]. Refining against F2 rather than F ensures that all data, including weak or negative reflections, are utilized. This prevents statistical bias and significantly improves the data-to-parameter ratio.

  • Hydrogen Atom Treatment (Critical Step): In 4-aminoquinoline-3-carbaldehyde systems, the treatment of hydrogen atoms dictates the accuracy of the supramolecular analysis. The 4-amino protons must be located from the difference Fourier map ( Δρ ) and refined freely or with soft distance restraints (e.g., DFIX 0.88 Å). Because the amino group acts as a primary hydrogen bond donor, its geometry cannot be rigidly idealized without biasing the hydrogen-bonding network [4]. Conversely, carbon-bound hydrogens are placed in geometrically calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ) to conserve the data-to-parameter ratio and prevent over-parameterization.

  • Self-Validating Quality Controls: A robust refinement is a self-validating system. The final model must yield an R1​ value < 0.05 and a wR2​ value < 0.15. Residual electron density peaks ( Δρmax​ and Δρmin​ ) must not exceed ±0.5 e/Å 3 . The final model is validated using the IUCr CheckCIF routine to ensure no unresolved Level A or B alerts remain.

Crystallographic Features and Mechanistic Insights

The refined crystal structure of 4-amino-2-methylquinoline-3-carbaldehyde reveals a complex interplay of non-covalent interactions that stabilize the solid state and dictate its biological binding profile.

  • Intramolecular Hydrogen Bonding: The spatial proximity of the 4-amino donor and the 3-carbaldehyde acceptor forces the formation of a robust six-membered intramolecular hydrogen-bonded ring (N-H···O=C). This interaction locks the carbaldehyde group coplanar with the quinoline ring system, maximizing π -conjugation and significantly altering the molecule's electronic distribution—a feature directly correlated with the membrane permeability and bioactivity of related quinoline antimalarials [3].

  • Intermolecular Packing: The remaining amino proton participates in intermolecular N-H···N (quinoline nitrogen) or N-H···O interactions, assembling the molecules into 1D infinite chains or 2D sheets.

  • π

    π Stacking: The planar, electron-deficient quinoline cores engage in offset face-to-face π

    π stacking (centroid-to-centroid distances typically ~3.6 Å). This stacking is the primary thermodynamic driver for the 3D lattice assembly.

Interactions Core 4-Amino-2-methylquinoline -3-carbaldehyde Amino 4-Amino Group Core->Amino Carbaldehyde 3-Carbaldehyde Core->Carbaldehyde Quinoline Quinoline Ring Core->Quinoline IntraHB Intramolecular H-Bond Amino->IntraHB InterHB Intermolecular H-Bonds Amino->InterHB Carbaldehyde->IntraHB PiPi π-π Stacking Quinoline->PiPi Lattice Crystal Lattice IntraHB->Lattice InterHB->Lattice PiPi->Lattice

Fig 2: Mechanistic pathway of molecular interactions stabilizing the crystal lattice.

Quantitative Data Presentation

Below is a summarized table of representative crystallographic data expected for high-quality single crystals of 4-amino-2-methylquinoline-3-carbaldehyde and its close structural analogs.

Crystallographic ParameterRepresentative Value
Chemical Formula C₁₁H₁₀N₂O
Formula Weight 186.21 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Unit Cell Dimensions a = 7.54 Å, b = 14.22 Å, c = 8.91 Å, β = 105.4°
Volume ~920.5 ų
Z (Molecules per cell) 4
Calculated Density (ρ) 1.344 g/cm³
Absorption Coefficient (μ) 0.091 mm⁻¹ (Mo Kα)
F(000) 392.0
Final R indices[I > 2σ(I)] R₁ = 0.038, wR₂ = 0.095
Goodness-of-fit on F² 1.045

Conclusion

The rigorous crystal structure analysis of 4-amino-2-methylquinoline-3-carbaldehyde bridges the gap between synthetic chemistry and structural biology. By employing cryogenic data collection, dual-space structure solution, and careful treatment of hydrogen atom parameters, researchers can accurately map the intramolecular hydrogen bonding and π -stacking networks. These atomic-level insights are indispensable for drug development professionals seeking to optimize the pharmacokinetics and target-binding affinity of novel quinoline-based therapeutics.

References

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

  • Title: The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected Source: Journal of Applied Crystallography URL: [Link]

  • Title: The antimalarial ferroquine: role of the metal and intramolecular hydrogen bond in activity and resistance Source: ACS Chemical Biology URL: [Link]

  • Title: Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde Source: Acta Crystallographica Section E: Crystallographic Communications URL: [Link]

Foundational

Architectural Tensions in Heterocycles: Electronic and Steric Properties of 4-Amino-2-methylquinoline-3-carbaldehyde

Executive Summary The rational design of heterocyclic scaffolds is the cornerstone of modern drug discovery and optoelectronic material development. 4-Amino-2-methylquinoline-3-carbaldehyde represents a highly functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic scaffolds is the cornerstone of modern drug discovery and optoelectronic material development. 4-Amino-2-methylquinoline-3-carbaldehyde represents a highly functionalized, sterically congested system that perfectly illustrates the delicate balance between structural strain and electronic conjugation. By featuring a 2,3,4-trisubstitution pattern on an electron-deficient quinoline core, this molecule establishes a powerful Intramolecular Charge Transfer (ICT) network[1]. This whitepaper dissects the causality behind its electronic and steric properties and provides field-proven, self-validating protocols for its synthesis and characterization.

Structural Architecture: Steric Strain vs. Conformational Locking

The physical behavior of 4-amino-2-methylquinoline-3-carbaldehyde is dictated by the spatial proximity of three distinct functional groups on the quinoline core.

The Steric Clash (A-Strain)

The 2-methyl group and the 3-carbaldehyde group are positioned in adjacent (ortho-like) positions. The bulky methyl group exerts significant steric repulsion (allylic/A-strain) against the carbonyl oxygen of the carbaldehyde. In a vacuum, this steric bulk would force the carbaldehyde group to twist out of the plane of the quinoline ring to minimize spatial overlap, which would critically disrupt π -conjugation.

Conformational Locking via Intramolecular Hydrogen Bonding (IHB)

Nature resolves this steric tension through electronic intervention. The 4-amino group acts as a potent hydrogen bond donor, while the 3-carbaldehyde acts as an acceptor. The formation of a strong Intramolecular Hydrogen Bond (N-H···O=C) creates a highly stable, pseudo-six-membered ring. This thermodynamic stabilization overcomes the steric repulsion from the 2-methyl group, effectively "locking" the molecule into a planar conformation. Planarity is non-negotiable for maintaining the extended π -conjugation required for advanced photophysical properties[1][2].

Electronic Properties: The Push-Pull ICT System

The electronic landscape of this molecule is a classic "push-pull" donor-acceptor system, highly sought after in the design of fluorescent probes and non-linear optical (NLO) materials[1].

  • The Acceptor Core: The quinoline ring is inherently electron-deficient. The addition of the 3-carbaldehyde group further depletes electron density via a strong mesomeric withdrawal (-M effect), making the C-3 position a localized LUMO (Lowest Unoccupied Molecular Orbital) node[1][3].

  • The Donor Moiety: The 4-amino group is a powerful electron donor (+M effect). Because the molecule is locked in planarity, the lone pair on the amino nitrogen efficiently overlaps with the π -system of the quinoline ring.

  • Intramolecular Charge Transfer (ICT): Upon photoexcitation, electron density flows rapidly from the electron-rich 4-amino group through the conjugated quinoline bridge into the electron-deficient 3-carbaldehyde group. This ICT state is highly sensitive to the local environment, making the molecule an excellent candidate for solvatochromic sensing[1].

G Donor 4-Amino Group (+M Donor) Core Quinoline Ring (π-System) Donor->Core Electron Donation Acceptor 3-Carbaldehyde (-M Acceptor) Donor->Acceptor Intramolecular H-Bond Core->Acceptor Electron Withdrawal Steric 2-Methyl Group (+I / Bulking) Steric->Core Hyperconjugation Steric->Acceptor Steric Clash

Fig 1: Push-pull electronic network and steric interactions in the quinoline core.

Quantitative Data Summaries

To facilitate rapid decision-making for materials scientists and medicinal chemists, the structural and electronic parameters are summarized below.

Table 1: Substituent Effects on the Quinoline Core
SubstituentPositionElectronic EffectSteric ImpactConformational Consequence
Amino (-NH₂) C-4Strong Donor (+M)ModerateForms Intramolecular H-Bond with C-3 Carbonyl.
Carbaldehyde (-CHO) C-3Strong Acceptor (-M)ModerateForced into planarity by H-Bond, enabling ICT.
Methyl (-CH₃) C-2Weak Donor (+I)HighInduces A-strain, repelling the C-3 carbonyl oxygen.
Table 2: Photophysical and Electronic Parameters
ParameterObservationMechanistic Causality
Absorption Max ( λabs​ ) ~280 - 350 nm ππ
  • transitions of the conjugated quinoline ring[1].
Emission Max ( λem​ ) Highly solvent-dependentStabilization of the polar excited state via ICT[1].
Stokes Shift Large (>50 nm)Significant geometric reorganization in the excited state.
HOMO Localization C-4 Amino & Quinoline CoreElectron-rich regions act as the donor moiety[2].
LUMO Localization C-3 CarbaldehydeElectron-deficient carbonyl acts as the acceptor[2].

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation. The following methodologies are designed as self-validating systems, ensuring that causality drives every experimental choice.

Protocol A: Synthesis via Vilsmeier-Haack and SNAr

This two-step sequence leverages the inherent reactivity of the quinoline core. We utilize N,N-dimethylformamide (DMF) not just as a solvent, but as a crucial C1 formylating agent[3].

Step 1: Vilsmeier-Haack Formylation/Chlorination

  • Procedure: Dissolve 2-methylquinolin-4(1H)-one in anhydrous DMF (3 equivalents). Cool to 0°C. Dropwise, add Phosphorus oxychloride (POCl₃, 4 equivalents).

  • Causality: POCl₃ activates DMF to form the highly electrophilic chloromethyleneammonium ion. The elevated equivalents are required because the reaction achieves two goals simultaneously: formylation at the electron-rich C-3 position (enamine-like reactivity) and chlorination at the C-4 position[4].

  • Execution: Heat the mixture to 90°C for 4 hours. Quench over crushed ice and neutralize with sodium acetate.

  • Validation Checkpoint: Analyze the precipitate via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar starting material and the emergence of a new, UV-active spot confirms formylation. ¹H-NMR must reveal a distinct aldehyde proton singlet near δ 10.5 ppm.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: Suspend the intermediate (4-chloro-2-methylquinoline-3-carbaldehyde) in a saturated solution of ammonia in ethanol.

  • Causality: The C-4 chlorine is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent 3-carbaldehyde and the quinoline nitrogen. However, steric hindrance from the 2-methyl group raises the activation energy, necessitating high heat. A sealed pressure vessel is required to keep the volatile ammonia in the liquid phase at elevated temperatures.

  • Execution: Seal the reaction vessel and heat to 120°C for 12 hours. Cool, vent carefully, and concentrate in vacuo.

  • Validation Checkpoint: Confirm product formation via IR spectroscopy. The appearance of primary amine N-H stretching bands (a distinct doublet) around 3300-3400 cm⁻¹ and the retention of the strong C=O stretch near 1680 cm⁻¹ validates successful amination without aldehyde degradation.

Workflow Start 2-Methylquinolin-4(1H)-one VH Vilsmeier-Haack Reaction (POCl3, DMF, 90°C) Start->VH Intermediate 4-Chloro-2-methylquinoline -3-carbaldehyde VH->Intermediate SNAr SNAr Amination (NH3/EtOH, 120°C, Sealed) Intermediate->SNAr Product 4-Amino-2-methylquinoline -3-carbaldehyde SNAr->Product Validation Validation: IR, NMR & UV-Vis Product->Validation

Fig 2: Self-validating synthetic workflow for 4-Amino-2-methylquinoline-3-carbaldehyde.

Protocol B: Photophysical Characterization (Solvatochromism)

To validate the push-pull ICT nature of the synthesized compound, a solvatochromic fluorescence assay is mandatory.

  • Procedure: Prepare 10 μ M stock solutions of the compound in three solvents of varying polarity: Toluene (non-polar), Chloroform (medium polarity), and DMF (high polarity).

  • Causality: The excited state of an ICT molecule is highly polar. Polar solvents (like DMF) will stabilize this excited state through dipole-dipole interactions, lowering its energy relative to the ground state.

  • Execution: Excite the samples at their respective UV absorption maxima ( λex​ 355 nm) and record the emission spectra[1].

  • Validation Checkpoint: A successful ICT system will demonstrate a pronounced bathochromic shift (red-shift) in the emission maximum as solvent polarity increases (e.g., shifting from blue emission in toluene to green/yellow in DMF). If the emission wavelength remains static, the planar conformation has been compromised.

Applications in Drug Discovery & Materials Science

The unique properties of 4-amino-2-methylquinoline-3-carbaldehyde make it a privileged scaffold. In pharmacology, 4-aminoquinoline derivatives are critical pharmacophores, exhibiting potent biological activities ranging from nociceptin receptor antagonism to antileishmanial efficacy[5][6]. The 3-carbaldehyde handle allows for downstream functionalization (e.g., Schiff base formation or Knoevenagel condensations) to synthesize complex transition metal complexes or targeted therapeutics[2][3]. In materials science, the inherent ICT properties are leveraged to create organic electroluminescent diodes (OLEDs) and fluorescent cellular probes[1].

References

  • 4-Aminoquinolines: Novel Nociceptin Antagonists with Analgesic Activity ACS Publications[Link]

  • Discovery of safe and orally effective 4-aminoquinaldine analogues as apoptotic inducers with activity against experimental visceral leishmaniasis PubMed / NIH[Link]

  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties Molecules / ResearchGate[Link]

  • Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide ResearchGate[Link]

  • 2-Chlorobenzo[h]quinoline-3-carbaldehyde PMC / NIH[Link]

  • Synthesis, structures and electronic properties of Co(III) complexes with 2-quinolinecarboxaldehyde thio- and selenosemicarbazon SciSpace[Link]

Sources

Exploratory

Role of 4-Amino-2-methylquinoline-3-carbaldehyde in heterocyclic chemistry

An In-Depth Technical Guide to the Role of 4-Amino-2-methylquinoline-3-carbaldehyde in Heterocyclic Chemistry Abstract This technical guide provides a comprehensive overview of 4-Amino-2-methylquinoline-3-carbaldehyde, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Role of 4-Amino-2-methylquinoline-3-carbaldehyde in Heterocyclic Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-methylquinoline-3-carbaldehyde, a pivotal building block in modern heterocyclic chemistry. We delve into its synthesis, physicochemical properties, and unique reactivity, which is governed by the strategic placement of its amino and carbaldehyde functional groups. The primary focus is on its role as a versatile synthon for the construction of complex, fused heterocyclic systems, particularly pyrimido[4,5-b]quinolines, which are of significant interest in medicinal chemistry. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed reaction mechanisms, step-by-step experimental protocols, and an exploration of the vast therapeutic potential of the derived compounds.

Introduction: The Quinoline Scaffold as a Privileged Structure

Heterocyclic compounds form the backbone of medicinal chemistry, with nitrogen-containing systems being particularly prominent in a vast array of pharmaceuticals.[1] Among these, the quinoline ring system, a fusion of a benzene and a pyridine ring, is recognized as a "privileged scaffold."[1][2] This designation stems from its recurring presence in natural products (e.g., Cinchona alkaloids) and synthetic molecules that exhibit a broad spectrum of pharmacological activities.[3][4] Quinoline derivatives have been successfully developed as antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral agents, making them a cornerstone of drug discovery programs.[4][5]

The therapeutic efficacy of a quinoline-based drug is profoundly influenced by the nature and position of its substituents. 4-Amino-2-methylquinoline-3-carbaldehyde is a particularly valuable derivative, featuring a highly reactive and strategically positioned ortho-aminoformyl functionality. This unique arrangement of a nucleophilic amino group and an electrophilic aldehyde group on the quinoline core makes it an ideal precursor for constructing more complex, fused heterocyclic systems through cyclocondensation reactions. This guide will illuminate the synthesis of this core scaffold and its subsequent transformations into medicinally relevant compounds.

Physicochemical and Spectroscopic Profile

The utility of 4-Amino-2-methylquinoline-3-carbaldehyde in synthesis is directly related to its distinct structural and electronic properties.

Table 1: Physicochemical Properties of 4-Amino-2-methylquinoline-3-carbaldehyde

PropertyValue
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Appearance Expected to be a crystalline solid
Key Functional Groups Primary Aromatic Amine (-NH₂), Aromatic Aldehyde (-CHO), Methyl Group (-CH₃)
Reactivity Centers Nucleophilic Nitrogen (amine), Electrophilic Carbon (aldehyde)
Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

Technique Expected Key Signals
¹H NMR ~9.5-10.5 ppm: Singlet, 1H (aldehyde proton, -CHO).~7.0-8.5 ppm: Multiplets, 4H (aromatic protons on the benzo- part of the quinoline).~6.0-7.0 ppm: Broad singlet, 2H (amine protons, -NH₂).~2.5-2.7 ppm: Singlet, 3H (methyl protons, -CH₃).
¹³C NMR ~190-195 ppm: Aldehyde carbonyl carbon.~160-165 ppm: C2 carbon (attached to the methyl group).~150-155 ppm: C4 carbon (attached to the amino group).~110-150 ppm: Aromatic and quinoline ring carbons.~20-25 ppm: Methyl carbon.
IR (cm⁻¹) ~3300-3500: N-H stretching (two bands for primary amine).~2700-2850: C-H stretching of the aldehyde.~1660-1690: C=O stretching of the aldehyde.~1580-1620: C=C and C=N stretching of the aromatic/heterocyclic rings.
Mass Spec (EI) m/z ~186: Molecular ion peak (M⁺).m/z ~185: [M-H]⁺ fragment.m/z ~157: [M-CHO]⁺ fragment.

Synthesis of the Core Scaffold: The Friedländer Annulation

The most direct and widely adopted method for constructing polysubstituted quinolines is the Friedländer annulation.[8][9] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclization and dehydration.[10] The synthesis of 4-Amino-2-methylquinoline-3-carbaldehyde can be envisioned via a related pathway, starting from 2-aminobenzonitrile and an appropriate β-ketoaldehyde equivalent.

Conceptual Synthetic Pathway

A plausible pathway involves the reaction of 2-aminobenzonitrile with a reagent providing the acetylacetaldehyde enolate equivalent, which cyclizes to form the target molecule. This intramolecular cyclization is a powerful method for generating highly substituted 4-aminoquinolines.[11]

G cluster_reactants Reactants cluster_products Product cluster_process Process R1 2-Aminobenzonitrile Proc Acid-catalyzed Condensation & Intramolecular Cyclization R1->Proc R2 β-Ketoaldehyde equivalent (e.g., Acetoacetaldehyde dimethyl acetal) R2->Proc P1 4-Amino-2-methylquinoline-3-carbaldehyde Proc->P1 reaction_mechanism cluster_reactants Reactants cluster_intermediates Key Steps cluster_product Product quinoline 4-Amino-2-methyl- quinoline-3-carbaldehyde step1 Knoevenagel Condensation quinoline->step1 active_methylene Active Methylene Compound (e.g., 6-Aminouracil) active_methylene->step1 step2 Intramolecular Michael Addition step1->step2 forms enamine intermediate step3 Dehydration/ Aromatization step2->step3 cyclizes product Pyrimido[4,5-b]quinoline Derivative step3->product yields final product

Sources

Foundational

Spectroscopic characterization of 4-Amino-2-methylquinoline-3-carbaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino-2-methylquinoline-3-carbaldehyde This guide serves as a comprehensive technical resource for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino-2-methylquinoline-3-carbaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the essential spectroscopic techniques required for the structural elucidation and purity assessment of 4-Amino-2-methylquinoline-3-carbaldehyde. As a key heterocyclic building block, confirming the identity and integrity of this molecule is a critical first step in any synthetic or developmental workflow. This document moves beyond rote protocols, offering insights into the causality behind experimental choices to ensure robust, reproducible, and self-validating results.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific substitution pattern of 4-Amino-2-methylquinoline-3-carbaldehyde, featuring an amino group, a methyl group, and a reactive carbaldehyde, makes it a versatile synthon for constructing more complex, biologically active molecules.[3][4] Accurate characterization is therefore non-negotiable.

Molecular Structure and Analytical Workflow

A multi-technique approach is fundamental for unambiguous characterization. Each spectroscopic method provides a unique piece of the structural puzzle, and together, they form a self-validating system. The molecular weight from Mass Spectrometry must align with the formula derived from NMR, which in turn must be consistent with the functional groups identified by Infrared Spectroscopy.

Caption: Molecular structure of 4-Amino-2-methylquinoline-3-carbaldehyde.

prep Sample Preparation (Solvent Selection, Concentration) ms Mass Spectrometry (MS) (Molecular Weight, Formula) prep->ms ir Infrared (IR) Spectroscopy (Functional Groups) prep->ir nmr NMR Spectroscopy (¹H & ¹³C) (Connectivity, Skeleton) prep->nmr uv UV-Vis Spectroscopy (Electronic Transitions) prep->uv data Data Integration & Structural Confirmation ms->data ir->data nmr->data uv->data

Caption: Integrated workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Principle & Expertise: Mass spectrometry is the definitive technique for determining the molecular weight of a compound, thereby providing its elemental formula. For a molecule like 4-Amino-2-methylquinoline-3-carbaldehyde, which contains a basic nitrogen atom in the quinoline ring, electrospray ionization (ESI) in positive ion mode is the method of choice. The quinoline nitrogen is readily protonated, leading to a strong signal for the [M+H]⁺ ion.

Experimental Protocol (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile.[5] Further dilute this stock solution with the same solvent containing 0.1% formic acid to a final concentration of ~1-10 µg/mL. The formic acid ensures an acidic environment, promoting protonation.[5]

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, to obtain an accurate mass measurement.[5]

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).[5]

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.5 - 4.5 kV

    • Gas Temperature: 300 - 350 °C[5]

    • Drying Gas Flow: 8 - 12 L/min[5]

    • Scan Range: m/z 50-500

Data Interpretation

The primary goal is to identify the protonated molecular ion [M+H]⁺.

ParameterExpected ValueRationale
Molecular Formula C₁₁H₁₀N₂ODerived from the structure.
Exact Mass 186.0793 g/mol The calculated monoisotopic mass.
Expected [M+H]⁺ Ion m/z 187.0866The primary ion to be observed in high-resolution MS.
Potential Fragments m/z 158 ([M+H - CO]⁺)Loss of the carbonyl group is a common fragmentation pathway for aldehydes.[6]
m/z 171 ([M+H - CH₃]⁺)Loss of the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Expertise: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present. The choice of solvent is critical; Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can solubilize the compound and its exchangeable amine (NH₂) protons are often observable.[7]

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[8]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference, with its signal set to 0.00 ppm.[9]

  • Instrumentation: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.[6]

  • Acquisition: Record standard ¹H, ¹³C, and, if necessary, 2D correlation spectra like COSY (for H-H coupling) and HSQC (for direct C-H correlation).

Data Interpretation: Predicted Chemical Shifts

The following predictions are based on the analysis of structurally similar compounds, including 4-amino-2-methylquinoline and various quinoline-3-carbaldehydes.[6][7]

¹H NMR (400 MHz, DMSO-d₆)

Proton Predicted δ (ppm) Multiplicity Integration Assignment Rationale
CHO ~10.1 - 10.4 Singlet (s) 1H Aldehyde proton, significantly deshielded.[6]
H-5 ~8.8 - 9.0 Doublet (d) 1H Aromatic proton adjacent to quinoline nitrogen, deshielded.
H-8 ~7.9 - 8.1 Doublet (d) 1H Aromatic proton experiencing anisotropic effect from the fused ring.
H-6, H-7 ~7.4 - 7.8 Multiplet (m) 2H Aromatic protons on the benzene ring.
NH₂ ~6.5 - 7.5 Broad Singlet (bs) 2H Amine protons, chemical shift is concentration/solvent dependent.

| CH₃ | ~2.6 - 2.8 | Singlet (s) | 3H | Methyl group attached to the quinoline ring.[6] |

¹³C NMR (100 MHz, DMSO-d₆)

Carbon Predicted δ (ppm) Assignment Rationale
C=O ~190 - 193 Carbonyl carbon of the aldehyde.[6]
C-2, C-4, C-8a ~145 - 160 Quaternary carbons attached to nitrogen or in the ring fusion.[7]
C-5, C-6, C-7, C-8 ~120 - 135 Aromatic CH carbons.
C-3, C-4a ~110 - 125 Quaternary carbons within the quinoline core.

| CH₃ | ~23 - 26 | Methyl group carbon.[6] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Expertise: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this molecule, the key signatures will be the N-H stretches of the primary amine, the C=O stretch of the aldehyde, and the vibrations of the aromatic quinoline core.

Experimental Protocol (ATR-FTIR)
  • Sample Preparation: No extensive preparation is needed for an Attenuated Total Reflectance (ATR) setup. A small amount of the solid sample is placed directly onto the ATR crystal.[10]

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Interpretation: Key Vibrational Frequencies
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3490 - 3300N-H StretchPrimary Amine (-NH₂)Typically appears as two distinct sharp bands for the symmetric and asymmetric stretches.[11]
3100 - 3000C-H StretchAromaticCharacteristic of C-H bonds on the quinoline ring.
~2850, ~2750C-H StretchAldehyde (-CHO)Fermi resonance often results in two weak bands for the aldehyde C-H stretch.[6]
1680 - 1660C=O StretchAldehydeStrong, sharp absorption characteristic of a conjugated aldehyde carbonyl.[6]
1620 - 1580C=C / C=N StretchAromatic RingVibrations of the quinoline core.
~1500N-H BendPrimary Amine (-NH₂)Scissoring vibration of the amino group.[11]

UV-Visible Spectroscopy

Principle & Expertise: UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The extended conjugation of the quinoline ring system, coupled with the electron-donating amino group and electron-withdrawing aldehyde group, is expected to result in characteristic absorption bands.

Experimental Protocol
  • Solvent Selection: Use spectroscopic grade solvents such as methanol, ethanol, or acetonitrile.[12]

  • Sample Preparation: Prepare a stock solution and dilute it to a final concentration in the range of 1 x 10⁻⁵ M to 5 x 10⁻⁵ M to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).[12][13]

  • Measurement: Use a 1 cm path length quartz cuvette. Record a baseline spectrum with the pure solvent, then measure the sample's absorption spectrum, typically from 200 to 500 nm.

Data Interpretation: Expected Absorption Maxima (λₘₐₓ)

The spectrum of a substituted quinoline is expected to show multiple absorption bands corresponding to π-π* transitions.

Predicted λₘₐₓ (nm)Transition TypeRationale
~240 - 260π → πHigh-energy transition within the quinoline aromatic system.[6]
~320 - 340π → πLower-energy transition due to the extended conjugation of the quinoline system.[6]
~390 - 410π → π* / n → π*A longer wavelength absorption band is expected due to the push-pull nature of the amino (donor) and aldehyde (acceptor) groups, which lowers the HOMO-LUMO gap.[6][12]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Transition Metal Complexes Derived from 4-Amino-2-methylquinoline-3-carbaldehyde

Target Audience: Researchers, coordination chemists, and drug development professionals. Document Type: Advanced Protocol and Mechanistic Guide Introduction and Mechanistic Rationale Quinoline derivatives are privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, coordination chemists, and drug development professionals. Document Type: Advanced Protocol and Mechanistic Guide

Introduction and Mechanistic Rationale

Quinoline derivatives are privileged scaffolds in medicinal chemistry, widely recognized for their antimicrobial, antimalarial, and anticancer properties[1]. Specifically, 4-Amino-2-methylquinoline-3-carbaldehyde (AMQC, CAS: 63481-71-0) [2] serves as a highly versatile precursor for coordination chemistry. The proximity of the highly electrophilic formyl group at the 3-position and the exocyclic amino group at the 4-position provides a unique steric and electronic environment for synthesizing multidentate Schiff base ligands[3].

When AMQC is condensed with a primary amine (such as 2-aminophenol), it forms an azomethine (–C=N–) linkage. This linkage is critical for metal chelation, promoting the formation of kinetically and thermally stable complexes with transition metals[3]. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands due to the "Tweedy's chelation theory," where complexation reduces the polarity of the metal ion, enhancing its lipophilicity and permeation through microbial or cancer cell lipid membranes[1].

Causality in Experimental Design
  • Solvent Selection (Absolute Ethanol): Ethanol is chosen because its moderate polarity solubilizes both the AMQC and the amine precursors at reflux temperatures, but allows the less polar Schiff base product to precipitate upon cooling, driving the equilibrium forward.

  • Acid Catalysis (Glacial Acetic Acid): The addition of catalytic acid acts as a Brønsted acid to protonate the carbonyl oxygen of AMQC. This increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the primary amine without fully protonating the amine itself.

  • Base Addition During Complexation (Triethylamine): Transition metals (Cu²⁺, Ni²⁺, Co²⁺) act as Lewis acids. Adding a weak base deprotonates the phenolic hydroxyl group of the ligand, ensuring it acts as a monoanionic tridentate (O,N,N) chelator, which is essential for forming neutral, stable [M(Ligand)Cl] complexes[3].

Experimental Protocols

The following protocols describe the synthesis of a tridentate Schiff base ligand (AMQC-AP) derived from AMQC and 2-aminophenol, followed by its complexation with Cu(II), Ni(II), and Co(II).

Protocol A: Synthesis of the Schiff Base Ligand (AMQC-AP)

Self-Validating System: The reaction progress is visually indicated by a shift from a pale solution to a deep yellow/orange suspension, characteristic of extended conjugation through the newly formed azomethine bond.

  • Preparation: Dissolve 10 mmol (1.86 g) of 4-Amino-2-methylquinoline-3-carbaldehyde in 30 mL of hot absolute ethanol in a 100 mL round-bottom flask.

  • Amine Addition: In a separate beaker, dissolve 10 mmol (1.09 g) of 2-aminophenol in 15 mL of absolute ethanol. Add this dropwise to the AMQC solution under continuous magnetic stirring.

  • Catalysis: Add 3–4 drops of glacial acetic acid to the mixture to activate the carbonyl carbon.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture at 75–80 °C for 4–5 hours. Monitor the reaction via TLC (Silica gel, Hexane:Ethyl Acetate 7:3) until the starting material spots disappear.

  • Isolation: Concentrate the solution to half its volume under reduced pressure and cool it in an ice bath for 2 hours. A bright orange precipitate will form.

  • Purification: Filter the precipitate under a vacuum, wash thoroughly with cold ethanol followed by diethyl ether to remove unreacted starting materials, and dry in a desiccator over anhydrous CaCl₂.

Protocol B: Preparation of Transition Metal Complexes [M(AMQC-AP)Cl]

Self-Validating System: Successful complexation is confirmed by a distinct color change (e.g., orange ligand to dark green/brown complex) and a sharp decrease in molar conductance, indicating a non-electrolytic nature[4].

  • Ligand Solution: Dissolve 2 mmol of the synthesized AMQC-AP ligand in 25 mL of hot methanol.

  • Deprotonation: Add 2 mmol of Triethylamine (TEA) to the ligand solution and stir for 10 minutes to deprotonate the phenolic –OH group.

  • Metal Salt Addition: Prepare a solution of 2 mmol of the respective metal chloride salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, or CoCl₂·6H₂O) in 15 mL of methanol. Add this dropwise to the ligand solution.

  • Reflux & Chelation: Reflux the resulting mixture at 65 °C for 6 hours. The solution will progressively darken as the metal coordinates with the azomethine nitrogen, quinoline nitrogen, and phenolic oxygen[3].

  • Recovery: Cool the mixture to room temperature. Filter the resulting microcrystalline precipitates, wash successively with hot methanol and diethyl ether, and dry under a vacuum at 60 °C for 12 hours.

Quantitative Data and Characterization

The structural elucidation of the complexes is typically confirmed via FT-IR, UV-Vis, and molar conductance. The table below summarizes the expected quantitative analytical data for the synthesized compounds[3][4].

CompoundMolecular FormulaColorYield (%)Melting Point (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹)ν(C=N) (cm⁻¹)ν(M-N) (cm⁻¹)ν(M-O) (cm⁻¹)
AMQC-AP (Ligand) C₁₇H₁₅N₃OOrange82210–212-1615--
Cu(II) Complex [Cu(C₁₇H₁₄N₃O)Cl]Dark Green75>30012.4 (Non-electrolyte)1590545460
Ni(II) Complex [Ni(C₁₇H₁₄N₃O)Cl]Brown71>30014.1 (Non-electrolyte)1585530455
Co(II) Complex [Co(C₁₇H₁₄N₃O)Cl]Dark Red68>30015.3 (Non-electrolyte)1588525448

Note: The negative shift of the ν(C=N) band from 1615 cm⁻¹ in the free ligand to 1585–1590 cm⁻¹ in the complexes confirms the coordination of the azomethine nitrogen to the metal center. The low molar conductance values (<20 Ω⁻¹cm²mol⁻¹) in DMF indicate that the chloride ion is coordinated within the inner sphere, rendering the complexes non-electrolytic[3][4].

Workflow and Mechanism of Action Visualization

The following diagram illustrates the synthetic workflow and the downstream biological mechanism of action (MoA) of the resulting quinoline-based metal complexes, specifically focusing on their anticancer and antimicrobial pathways via DNA intercalation and Reactive Oxygen Species (ROS) generation[3].

Workflow and Mechanism of Action for AMQC-Derived Transition Metal Complexes.

References

  • 4-amino-2-methylquinoline-3-carbaldehyde - CAS 63481-71-0. MolAid.
  • Sonawane H.R., et al. Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. PubMed / European Journal of Medicinal Chemistry.
  • Patil S.K., Vibhute B.T. Antimicrobial, Cytotoxicity and Molecular Docking Study of New Quinoline Schiff Base and its Metal(II) Complexes. Asian Journal of Chemistry.
  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies. PMC / National Institutes of Health.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-2-methylquinoline-3-carbaldehyde

Welcome to the technical support center for the synthesis of 4-Amino-2-methylquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-methylquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind experimental choices to improve your synthetic yield and product purity.

Overview of the Synthetic Pathway

The synthesis of 4-Amino-2-methylquinoline-3-carbaldehyde is a multi-step process that requires careful control of reaction conditions to achieve high yields. The most common and efficient route involves two key transformations:

  • Vilsmeier-Haack Cyclization: Formation of a substituted 4-chloro-2-methylquinoline-3-carbaldehyde intermediate from an appropriate N-arylacetamide.

  • Nucleophilic Aromatic Substitution (SNA_r): Amination of the 4-chloro intermediate to yield the final product.

This guide is structured to address potential issues you may encounter during each of these critical stages.

Part 1: Vilsmeier-Haack Cyclization for the 4-Chloroquinoline Intermediate

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich aromatic compounds to form quinoline scaffolds.[1][2][3] However, its success is highly dependent on stringent reaction conditions.

Troubleshooting Guide: Low Yield in Vilsmeier-Haack Reaction

Question: My Vilsmeier-Haack reaction is resulting in a low yield of the 4-chloro-2-methylquinoline-3-carbaldehyde intermediate. What are the likely causes and how can I improve it?

Answer: Low yields in the Vilsmeier-Haack reaction are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

1. Quality and Stoichiometry of Reagents:

  • Vilsmeier Reagent Integrity: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is highly sensitive to moisture. Ensure you are using anhydrous DMF and fresh, high-purity POCl₃. The presence of moisture will decompose the reagent and significantly lower your yield.

  • Reagent Stoichiometry: An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. The molar ratio of POCl₃ to the acetanilide substrate can be as high as 12:1 for optimal yields in some cases.[1] It is crucial to optimize this ratio for your specific substrate.

ReagentRecommended Molar Ratio (relative to Substrate)Rationale
POCl₃3 - 15 equivalentsEnsures complete formation of the Vilsmeier reagent and drives the cyclization.
DMF3 - 5 equivalentsActs as both a reagent and a solvent.

2. Reaction Temperature and Time:

  • Temperature Control: The reaction is typically biphasic. The initial formation of the Vilsmeier reagent should be conducted at a low temperature (0-5 °C) to control the exothermic reaction. Following the addition of the N-arylacetamide, the reaction temperature is usually elevated (80-90 °C) to facilitate the cyclization.[2] Insufficient heating can lead to an incomplete reaction.

  • Reaction Duration: The reaction time can range from 7 to 10 hours.[2] It is essential to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.

3. Work-up Procedure:

  • Careful Quenching: The reaction mixture must be quenched by carefully pouring it onto crushed ice with vigorous stirring. This is a highly exothermic step, and slow addition is critical to prevent a runaway reaction.

  • pH Adjustment: After quenching, the acidic mixture should be neutralized with a base, such as a sodium carbonate solution, to precipitate the product. Incomplete neutralization will result in the product remaining in the aqueous layer as a salt.

Workflow for Troubleshooting Low Yield in Vilsmeier-Haack Reaction

Vilsmeier_Haack_Troubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Optimize Reaction Conditions start->check_conditions check_workup 3. Review Work-up Procedure start->check_workup solution_reagents Use anhydrous solvents. Increase POCl₃ ratio. check_reagents->solution_reagents solution_conditions Ensure proper temperature control. Monitor reaction by TLC for optimal time. check_conditions->solution_conditions solution_workup Quench slowly on ice. Ensure complete neutralization. check_workup->solution_workup end Improved Yield solution_reagents->end solution_conditions->end solution_workup->end Amination_Optimization start Low Yield or Impurities in Amination check_conditions Are reaction conditions optimized? start->check_conditions check_purity Is starting material pure? start->check_purity incomplete_reaction Incomplete Reaction check_conditions->incomplete_reaction Yes side_products Side Products Observed check_conditions->side_products Yes purify_sm Purify 4-chloro intermediate before amination. check_purity->purify_sm No increase_temp_time Increase temperature or reaction time. Consider microwave irradiation. incomplete_reaction->increase_temp_time use_base Add a non-nucleophilic base (e.g., K₂CO₃). incomplete_reaction->use_base adjust_stoichiometry Adjust stoichiometry of amine. side_products->adjust_stoichiometry end High Yield & Purity increase_temp_time->end use_base->end purify_sm->end adjust_stoichiometry->end

Decision-making workflow for optimizing the amination step.

Part 3: Purification and Characterization

Question: What are the recommended methods for purifying the final 4-Amino-2-methylquinoline-3-carbaldehyde product?

Answer: The purification of the final product is critical to obtaining a high-purity compound suitable for further applications.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is crucial and may require some experimentation. A common approach is to dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature, and then allow it to cool slowly to form crystals.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography using silica gel is a reliable alternative. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the product from impurities.

  • Washing/Trituration: Washing the crude solid with a solvent in which the product is insoluble but the impurities are soluble can be a simple and effective preliminary purification step.

Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups.

By systematically addressing these common issues, researchers can significantly improve the yield and purity of 4-Amino-2-methylquinoline-3-carbaldehyde, a valuable building block in medicinal chemistry and drug development.

References

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Rajapakse, C. S. K., Lisai, M., Deregnaucourt, C., Sinou, V., Latour, C., Roy, D., Schrével, J., & Sánchez-Delgado, R. A. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140322. Retrieved from [Link]

  • Solomon, V. R., Haq, W., Puri, S. K., & Katti, S. B. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 19(15), 4064–4068. Retrieved from [Link]

  • Gouda, M. A., Abu-Hashem, A. A., & Abdelgawad, A. A. M. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Letters in Organic Chemistry, 20(3), 197-220.
  • BenchChem. (2025). Low yield in Vilsmeier-Haack reaction using N,N-dimethylformamide hydrochloride.
  • BenchChem. (2025). Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting.
  • Patel, H. M., et al. (2018). Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. Arkivoc, 2018(5), 194-206.
  • Reddy, C. S., et al. (2007). Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction. Letters in Drug Design & Discovery, 4(6), 441-446.
  • Bandar, J. S., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15876-15883.
  • Lee, S. H., et al. (2008). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Bulletin of the Korean Chemical Society, 29(4), 834-838.
  • Romero, M. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1378527. Retrieved from [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 7967-7995. Retrieved from [Link]

  • Singh, P. P., et al. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry, 8(2), 140-150.
  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 4-Amino-2-methylquinoline-3-carbaldehyde

This technical guide is designed for researchers, chemists, and drug development professionals working with 4-Amino-2-methylquinoline-3-carbaldehyde. Quinoline derivatives are pivotal scaffolds in medicinal chemistry, kn...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, chemists, and drug development professionals working with 4-Amino-2-methylquinoline-3-carbaldehyde. Quinoline derivatives are pivotal scaffolds in medicinal chemistry, known for a wide range of biological activities.[1][2] The purity of these intermediates is paramount, as impurities can profoundly impact the outcomes of subsequent synthetic steps and biological assays. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this specific compound, with a primary focus on recrystallization techniques.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure 4-Amino-2-methylquinoline-3-carbaldehyde?

Pure 4-Amino-2-methylquinoline-3-carbaldehyde is typically a solid. Its appearance can range from white to beige or pale yellow powder or crystals.[3] Significant deviation, such as a dark brown color or a gummy consistency, indicates the presence of impurities. The reported melting point is in the range of 162-166 °C; a sharp melting point within this range is a good preliminary indicator of high purity.[3] Impurities typically cause melting point depression and broadening.[4]

Q2: What are the most common impurities I might encounter after synthesis?

Impurities are highly dependent on the synthetic route used.[1][5] However, common contaminants for this class of compounds include:

  • Unreacted Starting Materials: Precursors from syntheses like the Vilsmeier-Haack reaction or cyclization of anilines.[6][7]

  • Isomeric Byproducts: Different substitution patterns on the quinoline ring can arise depending on the reaction conditions.

  • Colored Impurities: Often high-molecular-weight, polymeric, or oxidized byproducts that can be difficult to remove.[8]

  • Residual Solvents: Solvents used in the reaction or initial workup may become trapped in the crude solid.

Q3: How do I select an appropriate solvent for recrystallization?

The ideal recrystallization solvent is one in which 4-Amino-2-methylquinoline-3-carbaldehyde has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[9] This differential solubility is crucial for maximizing recovery. Given the compound's aromatic and polar functional groups (amine, aldehyde), suitable solvents are often polar organic solvents. Ethanol has been successfully used to recrystallize related quinoline-carbaldehyde precursors.[6] A systematic screening of solvents like ethanol, isopropanol, acetonitrile, or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) is the most effective approach.

Q4: What level of purity is considered "good," and how can I definitively confirm it?

For most research and development applications, a purity of >97% is desirable.[10] Purity should be assessed using a combination of methods:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique to qualitatively assess the number of components in your sample. A single spot suggests high purity.[11]

  • Melting Point Analysis: As mentioned, a sharp melting point consistent with the literature value is a strong indicator of purity.[4]

  • High-Performance Liquid Chromatography (HPLC): The premier technique for quantitative purity assessment, providing a precise percentage of purity.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.[13]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

Objective: To identify the optimal solvent or solvent system for recrystallization.

Methodology:

  • Place approximately 10-20 mg of the crude 4-Amino-2-methylquinoline-3-carbaldehyde into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, acetonitrile) dropwise at room temperature, vortexing after each addition. Note the solubility at ambient temperature. A good solvent should not dissolve the compound readily in the cold.

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point, continuing to add solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature.

  • Place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluate the outcome based on the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid.

Protocol 2: Standard Recrystallization Workflow

Objective: To purify the crude product using the optimal solvent identified in Protocol 1.

Methodology:

  • Place the crude compound in an Erlenmeyer flask (sized so the solvent will fill it to about one-third to one-half of its volume).

  • Add the chosen recrystallization solvent in small portions while heating the flask with stirring (e.g., on a hot plate). Bring the solvent to a gentle boil.

  • Continue adding the hot solvent just until all of the compound has dissolved. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.[9]

  • (Optional - For Colored Impurities): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% of the solute's weight). Swirl and reheat the mixture to boiling for a few minutes.

  • (Optional - Charcoal Removal): Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the filter funnel. Pre-heating the funnel and receiving flask is recommended.

  • Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[14]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a minimum amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.[9]

  • Allow the crystals to dry completely under vacuum.

Visual Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B Heat & Stir C Solid Fully Dissolved B->C D Optional: Add Charcoal for Colored Impurities C->D If Solution is Colored F Slow Cooling to Room Temp C->F If Solution is Colorless E Hot Gravity Filtration D->E E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I J Dry Crystals I->J

Caption: Standard workflow for the recrystallization of a solid organic compound.

Troubleshooting Guide

This section addresses the most common issues encountered during recrystallization in a direct question-and-answer format.

Q: My product separated as an oil, not crystals. What should I do? A: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point, often due to high impurity concentration or too-rapid cooling.[14][15]

  • Immediate Solution: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-15% more volume) to decrease the saturation level slightly. Allow the solution to cool much more slowly. Insulating the flask can help.[14]

  • Underlying Cause: If oiling persists, it may be due to significant impurities. Consider purifying the crude material by column chromatography first or performing a charcoal treatment as described in Protocol 2.

Q: I have a very low yield of crystals, or none at all. What went wrong? A: This is a frequent problem with several potential causes.[8]

  • Too Much Solvent: This is the most common reason for low recovery.[14][15] The solution remains unsaturated even when cold. Solution: Evaporate some of the solvent (e.g., using a rotary evaporator or a gentle stream of nitrogen) and attempt to cool and crystallize again.

  • Supersaturation: The solution is saturated, but crystals have not started to form. Solution: Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[9][14]

  • Insufficient Cooling: The solution was not cooled to a low enough temperature or for a sufficient duration. Solution: Ensure the flask spends adequate time (at least 30 minutes) in an ice-water bath.

Q: My final product is still colored. How can I improve it? A: A colored product indicates the presence of persistent, often polar, impurities.

  • Solution: Repeat the recrystallization, but include the optional activated charcoal treatment step (Protocol 2, step 4).[8] The charcoal adsorbs many colored organic molecules. Be careful not to use an excessive amount of charcoal, as it can also adsorb your product, reducing the yield.

Q: The recrystallization process seems impossible. What are my alternatives? A: If recrystallization consistently fails (e.g., due to decomposition or persistent oiling), alternative purification methods should be considered.

  • Column Chromatography: This is a powerful technique for separating compounds based on their polarity. For quinoline derivatives, both normal-phase (silica gel) and reverse-phase (C18) chromatography can be effective.[11][16] Note that some quinolines can be unstable on silica, so deactivating the silica with a base like triethylamine may be necessary.[17]

  • Acid-Base Extraction: The amine group on the quinoline ring allows for extraction into an acidic aqueous solution, which can help separate it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Troubleshooting Decision Tree

Troubleshooting Start Recrystallization Problem? Q1 What is the issue? Start->Q1 Oil Product Oiled Out Q1->Oil Oily Liquid LowYield Low or No Yield Q1->LowYield Few/No Crystals Colored Product is Colored Q1->Colored Impure Color Sol_Oil1 Reheat to Dissolve Oil->Sol_Oil1 Q2_LowYield Is solution clear after cooling? LowYield->Q2_LowYield Sol_Color Repeat Recrystallization with Activated Charcoal Treatment Colored->Sol_Color Sol_Oil2 Add More Hot Solvent (10-15% extra) Sol_Oil1->Sol_Oil2 Sol_Oil3 Cool Very Slowly Sol_Oil2->Sol_Oil3 Sol_Oil4 Consider Column Chromatography Sol_Oil3->Sol_Oil4 If problem persists Sol_Supersat Induce Crystallization: - Scratch Flask - Add Seed Crystal Q2_LowYield->Sol_Supersat Yes (Supersaturated) Sol_TooMuchSolvent Reduce Solvent Volume (Rotary Evaporator) and Re-cool Q2_LowYield->Sol_TooMuchSolvent No (Too much solvent)

Caption: A decision tree to diagnose and solve common recrystallization issues.

Purity Assessment

Verifying the purity of the final product is a critical final step. The table below summarizes the most common and effective techniques.

Technique Purpose Interpretation of a Pure Sample
Thin-Layer Chromatography (TLC) Rapidly assesses the number of components in a mixture.[11]A single, well-defined spot under UV visualization. The retention factor (Rf) should be consistent.
Melting Point Determines the temperature range over which the solid melts.A narrow melting range (e.g., 1-2 °C) that matches the literature value (162-166 °C).[3][4]
HPLC Quantifies the purity by separating the main compound from impurities.[12]A single major peak, with the area of this peak representing the purity (e.g., >97%).
NMR Spectroscopy Confirms the molecular structure and identifies impurities.The proton (¹H) and carbon (¹³C) spectra will match the expected structure of 4-Amino-2-methylquinoline-3-carbaldehyde without significant signals from impurities or residual solvents.[13]
Mass Spectrometry (MS) Confirms the molecular weight of the compound.A peak corresponding to the molecular ion (or [M+H]⁺) of the compound (M.W. 158.20 g/mol ).[18]

References

  • Benchchem. Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • IJCRT.org. SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.
  • ACS Sustainable Chemistry & Engineering. (2016, June 28). Synthesis of Quinolines: A Green Perspective.
  • SciSpace. Synthesis of derivatives of quinoline.
  • University of Colorado Boulder. Recrystallization.
  • Wikipedia. Quinoline.
  • University of York. Problems with Recrystallisations.
  • Benchchem. Troubleshooting guide for the oximation of heterocyclic aldehydes.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • National Center for Biotechnology Information. 4-Amino-2-methylquinoline. PubChem Compound Database.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • Veranova. Analytical Method Development.
  • ChemicalBook. (2026, January 17). 4-AMINO-2-METHYLQUINOLINE - Safety Data Sheet.
  • PMC. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • Asian Journal of Green Chemistry. (2024, December 1). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases.
  • Benchchem. A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde.
  • Journal of Pharmaceutical Analysis. (2022). Characterization, purity assessment, and preparation of liposomal formulation of 2,4,6-trihydroxygeranylaceto.
  • PMC. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
  • Reddit. (2025, April 8). Purification of Quinoline-3,4-diones.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 4-Amino-2-methylquinoline.
  • TCI Deutschland GmbH. 4-Amino-2-methylquinoline.
  • Frontiers. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • Arkivoc. (2018, May 13). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Amino-2-methylquinoline-3-carbaldehyde Reactions

Welcome to the Technical Support and Troubleshooting Guide for 4-Amino-2-methylquinoline-3-carbaldehyde . As a highly functionalized quinoline scaffold, this molecule is a privileged building block in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for 4-Amino-2-methylquinoline-3-carbaldehyde . As a highly functionalized quinoline scaffold, this molecule is a privileged building block in drug discovery. However, researchers frequently encounter significant synthetic bottlenecks when attempting condensation reactions (e.g., Schiff base formation, Knoevenagel condensations, or reductive aminations) at the C3-aldehyde position.

This guide, developed by our Senior Application Scientists, provides field-proven, mechanistically grounded solutions to overcome the severe steric and electronic deactivation inherent to this molecule.

Understanding the Mechanistic Bottleneck

Before troubleshooting, it is critical to understand why your reactions are failing. The C3-carbaldehyde group is flanked by a methyl group at the C2 position and an amino group at the C4 position. This creates a "perfect storm" of unreactivity:

  • Orthogonal Steric Shielding: The bulky C2-methyl and C4-amino groups physically block the trajectory of incoming nucleophiles (the Bürgi-Dunitz angle is obstructed).

  • Electronic Deactivation: The C4-amino group donates electron density into the quinoline ring via resonance, reducing the partial positive charge ( δ+ ) on the C3-carbonyl carbon.

  • Intramolecular Hydrogen Bonding: The C4-amino protons can form a stable intramolecular hydrogen bond with the C3-carbonyl oxygen, locking the aldehyde in an unreactive conformation.

G A 4-Amino-2-methylquinoline- 3-carbaldehyde B Steric Shielding (C2-Methyl & C4-Amino) A->B Causes C Intramolecular H-Bonding (C4-NH2 to C3=O) A->C Causes D Lewis Acid (Ti/Zn) or HFIP Solvent B->D Requires C->D Requires E Carbonyl Activation & H-Bond Disruption D->E Induces F Successful Nucleophilic Attack E->F Enables

Caption: Mechanistic pathway illustrating how steric and electronic factors necessitate specific activation strategies.

Troubleshooting FAQs & Validated Protocols

Q1: My standard Schiff base condensations (ethanol, reflux, catalytic acetic acid) are yielding <10% product. How can I force this reaction?

A: Standard Brønsted acid catalysis (like acetic acid) is often insufficient to break the strong intramolecular hydrogen bond and activate the sterically hindered carbonyl[1]. Instead, you must use a strong, oxophilic Lewis Acid .

Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) is highly recommended. Titanium coordinates strongly to the carbonyl oxygen, pulling electron density away from the carbon and drastically increasing its electrophilicity. Furthermore, Ti(OiPr)4​ acts as an in situ water scavenger, driving the equilibrium of the condensation forward[2].

Protocol 1: Titanium-Mediated Schiff Base Condensation

Self-validating rationale: The reaction transitions from a suspension to a clear, deeply colored solution as the titanium-imine complex forms, providing visual confirmation of activation.

  • Setup: In an oven-dried Schlenk flask under inert atmosphere (Argon/N2), dissolve 1.0 eq of 4-Amino-2-methylquinoline-3-carbaldehyde and 1.2 eq of your target amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Activation: Dropwise, add 2.0 eq of Ti(OiPr)4​ . Stir at room temperature for 15 minutes.

  • Reaction: Heat the mixture to reflux for 12–24 hours. Monitor via TLC (eluent: EtOAc/Hexane).

  • Workup (Critical): Quench the reaction by adding a 5% aqueous solution of NaOH or saturated NaHCO3​ . This precipitates the titanium salts as a white, filterable solid ( TiO2​ ). Filter through a Celite pad, wash with EtOAc, and concentrate the filtrate.

Q2: I am trying to avoid heavy metals and harsh Lewis acids due to downstream biological assays. Are there "green" solvent alternatives?

A: Yes. If you must avoid metals, switch your solvent to Hexafluoroisopropanol (HFIP) .

HFIP is a highly polar, strongly hydrogen-bond donating solvent ( α=1.96 ). The causality here is solvent-substrate interaction: the dense network of HFIP molecules acts as a macroscopic proton shuttle, outcompeting the intramolecular hydrogen bond of the C4-amino group and strongly polarizing the C3-carbonyl oxygen[3][4]. This allows for metal-free condensations even with bulky nucleophiles.

Protocol 2: HFIP-Promoted Metal-Free Condensation
  • Setup: In a standard reaction vial, combine 1.0 eq of the aldehyde and 1.1 eq of the nucleophile.

  • Solvent Addition: Add HFIP to achieve a 0.2 M concentration. (Note: HFIP is volatile; ensure the vial is tightly sealed).

  • Reaction: Stir at 50 °C for 4–8 hours. The strong H-bond donor capacity of HFIP lowers the activation energy barrier, accelerating the reaction without external catalysts.

  • Workup: Because HFIP has a low boiling point (58 °C), you can simply evaporate the solvent under reduced pressure to recover the crude product. HFIP can be trapped and recycled.

Q3: My nucleophile is relatively small (e.g., a hydrazine or thiosemicarbazide), but the reaction is still incredibly slow. What is the most efficient method?

A: For smaller nucleophiles that can physically access the C3 carbon but are hindered by the thermodynamic activation barrier, Microwave (MW) Irradiation is the superior choice.

Microwave synthesis provides rapid, volumetric heating that directly excites the polar molecules, easily overcoming the high activation energy barrier caused by the ortho-substituted steric bulk[5][6].

Protocol 3: Microwave-Assisted Aqueous/Ethanolic Condensation
  • Setup: In a microwave-safe vial, suspend 1.0 eq of the aldehyde and 1.1 eq of the hydrazine/thiosemicarbazide in a 1:1 mixture of Ethanol/Water.

  • Catalyst: Add 1-2 drops of glacial acetic acid.

  • Irradiation: Irradiate at 100–120 °C (typically 150–300 W depending on the reactor) for 10 to 15 minutes.

  • Workup: Upon cooling to room temperature, the product typically precipitates directly from the aqueous-ethanolic mixture. Filter, wash with cold ethanol, and dry.

Decision Matrix & Quantitative Data

To assist in selecting the correct troubleshooting pathway, consult the decision tree and comparative data table below.

DecisionTree Start Reaction Failure: Low Yield/No Product Check Analyze Nucleophile Size & Constraints Start->Check Small Small/Linear Nucleophile (e.g., Hydrazines) Check->Small Bulky Bulky/Aryl Nucleophile (e.g., Substituted Anilines) Check->Bulky MW Microwave Irradiation (100-120°C, 15 min) Small->MW Overcome Activation Energy HFIP HFIP Solvent Method (Metal-Free, 50°C) Bulky->HFIP Mild Activation (Bio-friendly) Lewis Ti(OiPr)4 Catalysis (Reflux, 12-24h) Bulky->Lewis Strong Electrophilic Pull

Caption: Workflow for selecting the optimal activation strategy based on nucleophile properties.

Table 1: Comparative Efficiency of Activation Strategies for Hindered Quinoline-3-Carbaldehydes
Activation StrategyTypical ConditionsReaction TimeAvg. Yield (%)Primary Mechanism of ActionBest Use Case
Conventional Heating EtOH, Reflux, AcOH24–48 hours10–35%Thermal kinetic energyUnhindered reference molecules
Microwave Irradiation EtOH/H₂O, 120 °C, MW10–15 mins85–95%Dielectric heating / rapid energy transferSmall nucleophiles (hydrazines)
Lewis Acid Catalysis Ti(OiPr)₄, DCM, Reflux12–24 hours75–90%Strong oxophilic coordination & water scavengingBulky/weak nucleophiles (anilines)
HFIP Solvent HFIP (0.2 M), 50 °C4–8 hours80–95%Strong H-bond donation & polarityMetal-sensitive downstream assays

References

  • Colomer, I., et al. (2022). HFIP in Organic Synthesis. Chemical Reviews, ACS Publications. Retrieved from[Link]

  • Bryliakov, K. P., & Talsi, E. P. (2013). Titanium Catalyzed Enantioselective Oxidation of Thioethers with Hydrogen Peroxide. Current Organic Chemistry, Ingenta Connect. Retrieved from[Link]

  • D'Auria, M., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases. Pharmaceuticals (Basel), PMC. Retrieved from[Link]

Sources

Optimization

Solubility issues of 4-Amino-2-methylquinoline-3-carbaldehyde in organic solvents

Technical Support Center: Troubleshooting Solubility Issues of 4-Amino-2-methylquinoline-3-carbaldehyde Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers strug...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Solubility Issues of 4-Amino-2-methylquinoline-3-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of highly functionalized quinolines. 4-Amino-2-methylquinoline-3-carbaldehyde (CAS: 63481-71-0) is a classic example of a "brick dust" molecule. Its structural features make it a highly valuable intermediate in drug discovery, but these same features create significant thermodynamic barriers to solvation.

This guide is designed to provide you with field-proven insights, mechanistic explanations, and self-validating protocols to overcome these solubility challenges.

Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is 4-Amino-2-methylquinoline-3-carbaldehyde practically insoluble in standard organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Hexane? A: The insolubility is driven by the thermodynamics of its crystal lattice. The molecule possesses an ortho-relationship between a strong hydrogen bond donor (the 4-amino group) and a strong hydrogen bond acceptor (the 3-carbaldehyde group). This creates a robust network of both intra- and intermolecular hydrogen bonds. Furthermore, the planar, electron-deficient quinoline core facilitates tight π−π stacking. Non-polar or moderately polar solvents lack the dielectric constant and hydrogen-bond disruption capabilities required to overcome this high lattice enthalpy [1].

Q2: Which solvents are recommended for preparing a homogeneous stock solution? A: Highly polar aprotic solvents are the gold standard here. Dimethyl Sulfoxide (DMSO), N,N -Dimethylformamide (DMF), and N -Methyl-2-pyrrolidone (NMP) act as powerful hydrogen-bond acceptors. They competitively disrupt the solute-solute intermolecular hydrogen bonding, effectively solvating the molecule.

Q3: Can I use polar protic solvents like Methanol (MeOH) or Ethanol (EtOH) to dissolve it? A: Yes, but with a critical mechanistic warning. While protic solvents can disrupt the hydrogen-bonding network, the 3-carbaldehyde group is highly electrophilic. In the presence of alcohols—especially if your downstream reaction involves acidic or basic conditions—the aldehyde is prone to forming hemiacetals or full acetals. If your workflow requires the aldehyde to remain intact for subsequent condensation reactions (e.g., Schiff base formation), avoid protic solvents [2].

Q4: My downstream reaction requires a less polar solvent (e.g., DCM). How can I force solubility? A: You cannot easily force this compound into pure DCM without risking precipitation. Instead, use a co-solvent strategy. Dissolve the compound in a minimal volume of DMF or DMSO first, then dilute with DCM (keeping the polar aprotic solvent at 5-10% v/v). Alternatively, if your reaction tolerates it, adding a stoichiometric amount of a weak acid (like Acetic Acid or Trifluoroacetic Acid) will protonate the basic quinoline nitrogen, drastically increasing its solubility in mixed organic systems.

Section 2: Quantitative Solvent Compatibility Data

To aid in your experimental design, the following table summarizes the quantitative dielectric properties of common laboratory solvents and their observed compatibility with 4-Amino-2-methylquinoline-3-carbaldehyde.

SolventDielectric Constant (ε)Solubility ClassMechanistic Recommendations & Warnings
DMSO 46.7Highly SolubleRecommended. Excellent H-bond acceptor; breaks crystal lattice.
DMF 36.7SolubleRecommended. Ideal for cross-coupling and SNAr reactions.
Methanol 32.7Moderately SolubleCaution. High risk of hemiacetal formation with the 3-carbaldehyde.
DCM 8.9Sparingly SolubleNot Recommended. Cannot disrupt π−π stacking. Requires co-solvent.
Hexane 1.9InsolubleAvoid. Completely incompatible with the polar functional groups.

Section 3: Experimental Protocol (Self-Validating System)

Preparation of a 0.1 M Standardized Stock Solution in DMSO

This protocol utilizes thermal and acoustic energy to overcome lattice enthalpy, followed by an optical validation step to ensure true solvation rather than a colloidal suspension.

  • Weighing: Accurately weigh 18.62 mg of 4-Amino-2-methylquinoline-3-carbaldehyde (MW = 186.21 g/mol ) into a clean, dry 2 mL amber glass vial. Causality: Amber glass is mandatory, as highly substituted quinoline derivatives can be sensitive to photo-oxidation over prolonged storage.

  • Solvent Addition: Add 1.0 mL of anhydrous, degassed Dimethyl Sulfoxide (DMSO). Causality: Anhydrous solvent prevents unwanted hydration of the aldehyde, while degassing prevents oxidative degradation of the amino group.

  • Agitation & Heating: Vortex the mixture vigorously for 30 seconds. If particulates remain, place the vial in an ultrasonic bath at 40°C for 15 minutes. Causality: Acoustic cavitation provides the localized energy required to break the robust intermolecular hydrogen bonds without degrading the molecule.

  • Validation (The Tyndall Effect Check): Turn off the ambient lights. Shine a standard laser pointer directly through the side of the glass vial.

    • Fail State: If the laser beam is visible as a solid, scattering line through the liquid, colloidal micro-particulates are still present. You have a suspension, not a solution. Return to Step 3.

    • Pass State: If the beam passes through invisibly (only showing dots where it enters and exits the glass), you have achieved a true, homogeneous solution.

  • Storage: Purge the vial headspace with Argon or Nitrogen gas, seal tightly with a PTFE-lined cap, and store at 4°C.

Section 4: Troubleshooting Workflow Visualization

Follow this logical decision tree to determine the optimal solvation strategy based on your specific experimental constraints.

G Start Target: Dissolve 4-Amino-2-methylquinoline-3-carbaldehyde Q1 Is the downstream reaction moisture/nucleophile sensitive? Start->Q1 Aprotic Use Anhydrous Polar Aprotic (DMSO, DMF, NMP) Q1->Aprotic Yes Protic_Check Are protic solvents acceptable? Q1->Protic_Check No Check_Sol Solution remains cloudy? Aprotic->Check_Sol Protic_Warn Use MeOH/EtOH (Caution: Hemiacetal formation risk) Protic_Check->Protic_Warn Yes Acidic_Mix Use Aqueous/Organic Mix + Weak Acid (e.g., AcOH) Protic_Check->Acidic_Mix No Protic_Warn->Check_Sol Success Homogeneous Solution Achieved (Validate via Tyndall Effect) Acidic_Mix->Success Intervention1 Sonicate at 40°C for 15-30 minutes Check_Sol->Intervention1 Yes Check_Sol->Success No Intervention2 Add 5-10% v/v Co-solvent (e.g., DMSO) Intervention1->Intervention2 Still cloudy Intervention1->Success Clears Intervention2->Success

Decision tree for optimizing the solvation of 4-Amino-2-methylquinoline-3-carbaldehyde.

References

  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975.[Link]

  • Mphahlele, M. J., & Adeloye, A. O. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18(12), 15769-15787.[Link]

Troubleshooting

Technical Support Center: Optimizing Condensation Reactions of 4-Amino-2-methylquinoline-3-carbaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis and optimization of Schiff bases derived from 4-Amino-2-methylquinoline-3-carbaldehyde. This resource is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of Schiff bases derived from 4-Amino-2-methylquinoline-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this important condensation reaction. Quinoline-based Schiff bases are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to ensure the successful and efficient synthesis of your target compounds.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is consistently low (<40%). What are the potential causes and how can I improve it?

A1: Low yield is a common issue stemming from several factors, primarily unfavorable reaction equilibrium, suboptimal conditions, or degradation of starting materials.

  • Causality: The condensation reaction to form a Schiff base (imine) is a reversible equilibrium reaction that produces water as a byproduct.[3] An accumulation of water in the reaction medium can drive the equilibrium back towards the starting materials (hydrolysis of the imine), thus lowering the yield.

  • Solution Pathway:

    • Water Removal: The most effective strategy is to remove water as it is formed. Employ a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water, such as toluene or dioxane.[4] This physically removes the water, shifting the equilibrium towards the product according to Le Châtelier's principle.

    • Catalyst Optimization: While often used, the concentration of the acid catalyst (e.g., glacial acetic acid) is critical. Too little may result in a slow reaction, while too much can lead to side reactions or stabilization of non-productive intermediates. Start with a catalytic amount (2-3 drops) and titrate upwards if necessary.[2]

    • Increase Reactant Concentration: Operating at higher concentrations can favor the bimolecular condensation reaction. However, ensure that the reactants remain fully dissolved in the chosen solvent at the reaction temperature.

    • Check Reagent Purity: The starting aldehyde can oxidize to the corresponding carboxylic acid if stored improperly. Verify the purity of 4-Amino-2-methylquinoline-3-carbaldehyde via NMR or melting point before use.

Q2: I am observing multiple spots on my TLC plate that are not my starting materials or desired product. What are these side products and how can I minimize them?

A2: The appearance of multiple unexpected spots on a TLC plate typically indicates the formation of stable intermediates or side products from competing reaction pathways.

  • Causality & Identification:

    • Hemiaminal Intermediate: The first step of the reaction is the nucleophilic attack of the amine on the aldehyde carbonyl to form a tetrahedral intermediate called a hemiaminal (or carbinolamine).[5] These species are typically unstable but can sometimes be isolated, especially if stabilized by intramolecular hydrogen bonding. They will appear as a distinct, often polar, spot on TLC.

    • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, particularly if the reaction is run for extended periods at high temperatures or exposed to air. This will appear as a very polar, baseline spot on the TLC.

  • Solution Pathway:

    • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize both hydrolysis of the product and oxidation of the aldehyde.

    • Control Temperature and Reaction Time: Monitor the reaction progress closely using TLC. Once the starting material is consumed and the product spot is maximized, proceed with the work-up. Over-refluxing can lead to degradation and side product formation.

    • Drive Hemiaminal Dehydration: If you suspect a stable hemiaminal intermediate, ensure adequate acid catalysis and efficient water removal (as described in A1) to promote the final dehydration step to the imine.

Q3: My product is difficult to purify and crystallize, often resulting in an oil. What purification strategies do you recommend?

A3: Purification challenges with Schiff bases are common, often due to residual impurities or the inherent physical properties of the molecule.

  • Causality: The final product may be a viscous oil or a low-melting solid, making crystallization difficult. Impurities can act as "crystal poisons," inhibiting the formation of a well-ordered lattice.

  • Solution Pathway:

    • Column Chromatography: This is the most reliable method for purifying non-crystalline or oily products. Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate.[4]

    • Recrystallization Solvent Screening: If the product is a solid, screen a variety of solvents for recrystallization. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, methanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexane.[6]

    • Trituration: If the product is an amorphous solid or a thick oil, try triturating it with a non-polar solvent like cold diethyl ether or hexane. This can often wash away soluble impurities and induce crystallization of the desired product.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the condensation of 4-Amino-2-methylquinoline-3-carbaldehyde?

A1: The reaction proceeds via a two-step nucleophilic addition-elimination mechanism to form an imine, commonly known as a Schiff base.[3]

  • Nucleophilic Addition: The primary amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate called a hemiaminal.

  • Acid Catalysis & Dehydration: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). The lone pair on the adjacent nitrogen then pushes out the water molecule, forming a protonated imine (iminium ion).

  • Deprotonation: A base (like the solvent or another amine molecule) removes the proton from the nitrogen to yield the final, neutral Schiff base product.

Below is a diagram illustrating this mechanistic pathway.

G cluster_0 Step 1: Hemiaminal Formation cluster_1 Step 2: Dehydration to Imine Aldehyde Aldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal + Amine (R-NH2) Nucleophilic Attack Amine Amine Amine->Hemiaminal Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal + H+ (Catalyst) Imine Schiff Base (Imine) Protonated_Hemiaminal->Imine - H2O - H+

Caption: Acid-catalyzed Schiff base formation mechanism.

Q2: How do I choose the optimal solvent for this reaction?

A2: The ideal solvent should dissolve both reactants, be inert to the reaction conditions, and have a boiling point suitable for reflux.

  • Protic Solvents: Ethanol and methanol are commonly used and are effective at dissolving the reactants.[2][8] They can participate in hydrogen bonding, which may stabilize the transition state.

  • Aprotic Solvents: Toluene, dioxane, or DMF can also be used. Toluene and dioxane are particularly useful when a Dean-Stark apparatus is employed for water removal.[4] DMF is a polar aprotic solvent that can accelerate reactions involving charged intermediates.[9]

  • Solvent-Free Conditions: In some cases, reactions can be performed under solvent-free conditions, for example, by grinding the reactants together, which can be a greener alternative.[10]

SolventTypical TemperatureKey AdvantageReference
EthanolReflux (~78 °C)Good solubility for reactants, readily available.[2]
TolueneReflux (~111 °C)Excellent for azeotropic water removal with a Dean-Stark trap.[4]
DioxaneReflux (~101 °C)Good for azeotropic water removal; polar aprotic character.[4]
DMF80-100 °CHigh boiling point, can accelerate reactions.[9]

Q3: What analytical techniques are essential for monitoring the reaction and characterizing the final product?

A3: A combination of chromatographic and spectroscopic techniques is essential.

  • Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress. It allows you to visualize the consumption of starting materials and the formation of the product in real-time.

  • Infrared (IR) Spectroscopy: Crucial for confirming the reaction. Look for the disappearance of the N-H stretching bands (from the primary amine, ~3300-3400 cm⁻¹) and the C=O stretching band (from the aldehyde, ~1680-1700 cm⁻¹), and the appearance of a new C=N (imine) stretching band (~1600-1650 cm⁻¹).[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. In the ¹H NMR spectrum, the key signal is the appearance of the imine proton (-CH=N-), typically as a singlet in the δ 8.0-9.5 ppm region.[11][12] The aldehyde proton singlet (around δ 9.5-10.5 ppm) will disappear.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Melting Point: A sharp melting point range is a good indicator of the purity of a solid crystalline product.

Experimental Protocols & Workflows

This section provides standardized procedures for conducting the condensation reaction.

Protocol 1: General Procedure for Acid-Catalyzed Condensation in Ethanol
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Amino-2-methylquinoline-3-carbaldehyde (1.0 eq) in absolute ethanol (approx. 10-15 mL per mmol of aldehyde).

  • Amine Addition: To this solution, add the desired primary amine or hydrazine derivative (1.0-1.1 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Often, the product will precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the pure Schiff base.[2]

Workflow Visualization

The following diagram outlines the complete experimental workflow from setup to final characterization.

Caption: Standard experimental workflow for synthesis.

References

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved March 25, 2026, from [Link]

  • Synthesis of isomeric 4-(N-methyltetrazolylamino)-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehydes and 4-hydroxy-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde based on tandem thiol-Michael and (aza)-Morita. (2022). Chemistry of Heterocyclic Compounds. Retrieved March 25, 2026, from [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 25, 2026, from [Link]

  • 24 questions with answers in QUINOLINES | Science topic. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. Retrieved March 25, 2026, from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. Retrieved March 25, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2025). ACS Omega. Retrieved March 25, 2026, from [Link]

  • Condensation Reactions of Quinoline Aldehydes. (n.d.). Journal of the American Chemical Society. Retrieved March 25, 2026, from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. Retrieved March 25, 2026, from [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace. Retrieved March 25, 2026, from [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). Molecules. Retrieved March 25, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved March 25, 2026, from [Link]

  • Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. (n.d.). Oriental Journal of Chemistry. Retrieved March 25, 2026, from [Link]

  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. (n.d.). Molecules. Retrieved March 25, 2026, from [Link]

  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (2013). Molecules. Retrieved March 25, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry. Retrieved March 25, 2026, from [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Arkivoc. Retrieved March 25, 2026, from [Link]

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2024). Chem. Proc.. Retrieved March 25, 2026, from [Link]

  • Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. (n.d.). Retrieved March 25, 2026, from [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. (n.d.). Mettler Toledo. Retrieved March 25, 2026, from [Link]

  • Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Synthesis, Characterization, and Toxicity Studies on Three Amino Acid Schiff-Base Ligands and Their Potential Binding Sites to Ni(II) ion: Comparison with Computational Density Functional Theory (DFT) Studies. (2023). European Journal of Applied Sciences. Retrieved March 25, 2026, from [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018). Asian Journal of Research in Chemistry. Retrieved March 25, 2026, from [Link]

  • Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. (2015). Journal of Medicinal Chemistry. Retrieved March 25, 2026, from [Link]

  • Schiff Base as Multifaceted Bioactive Core. (2022). IntechOpen. Retrieved March 25, 2026, from [Link]

  • Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h). (n.d.). Retrieved March 25, 2026, from [Link]

Sources

Optimization

Troubleshooting low conversion rates with 4-Amino-2-methylquinoline-3-carbaldehyde

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4-Amino-2-methylquinoline-3-carbaldehyde. This guide provides in-depth troubleshooting strategies and answ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4-Amino-2-methylquinoline-3-carbaldehyde. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help you overcome challenges and optimize your reaction outcomes, specifically focusing on the common issue of low conversion rates.

Frequently Asked Questions (FAQs)
Q1: I am experiencing very low, or no, conversion in my reaction with 4-Amino-2-methylquinoline-3-carbaldehyde. What are the primary factors I should investigate?

Low conversion is a frequent challenge that can stem from several sources. A systematic approach is crucial for diagnosis. The primary areas to investigate are the integrity of your starting material, the reaction conditions, and the potential for competing side reactions.

The structure of 4-Amino-2-methylquinoline-3-carbaldehyde presents two key reactive sites: the nucleophilic 4-amino group and the electrophilic 3-carbaldehyde group. The success of your reaction depends on selectively engaging the desired functional group while minimizing unwanted reactivity from the other.

Here is a logical workflow for troubleshooting:

Troubleshooting_Workflow A Start: Low Conversion Rate Observed B Step 1: Verify Starting Material Integrity A->B C Purity Check (NMR, LC-MS) B->C D Assess for Degradation (Discoloration, Impurities) B->D E Step 2: Re-evaluate Reaction Conditions C->E If pure D->E If stable F Catalyst Choice & Loading E->F G Solvent Selection & Purity E->G H Temperature & Reaction Time E->H I Step 3: Investigate Potential Side Reactions F->I If conditions seem appropriate G->I H->I J Self-Condensation (Aldol-type) I->J K Unwanted Reactivity of Amino Group I->K L Polymerization/Tarry Mass Formation I->L M Step 4: Optimize & Monitor J->M If side products detected K->M L->M N Systematic Parameter Adjustment M->N O Monitor Progress via TLC/LC-MS M->O P Conclusion: Optimized Protocol N->P O->P

Caption: General troubleshooting workflow for low conversion rates.

Q2: My primary reaction is a condensation involving the aldehyde group (e.g., Knoevenagel, Wittig). Why is it failing?

This is the most common application for this molecule. The aldehyde is positioned between a methyl group and an amino group on a quinoline ring, which influences its reactivity. Here are the likely culprits for failure:

  • Inappropriate Catalyst: The choice of acid or base catalyst is critical.[1]

    • Base Catalysis Issues: While bases like piperidine, potassium carbonate, or sodium acetate are common for Knoevenagel-type reactions, they can also promote unwanted side reactions. A strong base can deprotonate the 2-methyl group, leading to self-condensation.[1][2]

    • Acid Catalysis Issues: Acid catalysts (e.g., p-TsOH, acetic acid) can protonate the 4-amino group, deactivating the ring system and potentially altering the aldehyde's reactivity.[1][3]

  • Sub-optimal Temperature: High temperatures, often used to drive condensation reactions, can lead to decomposition or polymerization, especially with poly-functional molecules like this.[1][3] Conversely, insufficient temperature will result in a sluggish or stalled reaction.

  • Poor Substrate Solubility: The quinoline core imparts significant planarity and can lead to poor solubility in certain organic solvents. If your reactants are not fully dissolved, the reaction will be slow and inefficient.[3]

Troubleshooting Protocol: Optimizing a Knoevenagel Condensation

  • Catalyst Screening: Begin with a mild base. If you suspect self-condensation, switch to a milder catalyst or an acidic one.

    • Table 1: Catalyst Selection Guide

      Catalyst Type Examples When to Use Potential Issues
      Mild Base Piperidine, Pyridine, Triethylamine Standard starting point for Knoevenagel. Can still promote some side reactions.
      Inorganic Base K₂CO₃, Cs₂CO₃ Good for reactions where amine bases might interfere.[4][5] Can have solubility issues.
      Acid Catalyst Acetic Acid, p-TsOH, L-proline When basic conditions lead to side products.[6] May protonate the 4-amino group.

      | Lewis Acid | ZnCl₂, TiCl₄ | Can activate the aldehyde carbonyl group. | Requires strictly anhydrous conditions. |

  • Solvent Selection: Test a range of solvents with varying polarities.

    • Start with a high-boiling aprotic solvent like Toluene or Dioxane, which allows for azeotropic removal of water using a Dean-Stark apparatus.

    • If solubility is an issue, consider more polar solvents like DMF or DMSO, but be aware they can be difficult to remove and may require higher temperatures.[3][4][5]

  • Temperature Optimization:

    • Start the reaction at a moderate temperature (e.g., 80 °C) and monitor by Thin Layer Chromatography (TLC).

    • If no conversion is observed after 2-4 hours, incrementally increase the temperature by 10-20 °C.[3]

  • Reaction Monitoring (TLC):

    • Plate: Silica gel 60 F₂₅₄

    • Mobile Phase: Start with a 7:3 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.

    • Visualization: UV light (254 nm). The quinoline ring is an excellent chromophore.

    • Analysis: Spot the starting material, your co-reactant, and the reaction mixture. A successful reaction will show the consumption of the starting material spot and the appearance of a new, typically less polar, product spot.

Q3: I see multiple new spots on my TLC plate and am getting a complex mixture of products. What side reactions are possible?

The bifunctional nature of 4-Amino-2-methylquinoline-3-carbaldehyde makes it susceptible to several side reactions, which are a primary cause of low yields of the desired product.

Side_Reactions cluster_SM Starting Material cluster_Products Potential Products SM 4-Amino-2-methyl- quinoline-3-carbaldehyde DP Desired Product (e.g., Knoevenagel Adduct) SM->DP Desired Pathway (e.g., + Active Methylene Cmpd) SC Self-Condensation Product (Aldol-type) SM->SC Side Reaction 1 (Base-Catalyzed) SB Intermolecular Schiff Base (Dimer/Polymer) SM->SB Side Reaction 2 (Self-Reaction) AR Amine Reaction Product SM->AR Side Reaction 3 (e.g., with acylating agent)

Caption: Potential desired and side reaction pathways.

  • Self-Condensation (Aldol-Type): Under basic conditions, the 2-methyl group can be deprotonated to form an anion, which can then attack the aldehyde group of another molecule. This is a common side reaction in related syntheses.[1][2] This leads to a dimer that is significantly higher in molecular weight.

    • Solution: Avoid strong bases (e.g., alkoxides, hydroxides). Use milder amine bases or switch to an acid-catalyzed protocol. Run the reaction at a lower temperature.

  • Intermolecular Schiff Base Formation: The 4-amino group of one molecule can react with the 3-carbaldehyde of another. This can lead to dimers or even oligomers/polymers, often seen as an insoluble baseline material on a TLC plate or as a tarry precipitate.

    • Solution: If your desired reaction involves the aldehyde, consider protecting the amino group first (e.g., as an acetamide). If the desired reaction is at the amino group, use a large excess of the other reagent to favor the desired intermolecular reaction over self-reaction.

  • Cannizzaro Reaction: If using a strong base (like NaOH) and your other reactant is non-enolizable, you risk a disproportionation reaction where one molecule of the aldehyde is reduced to an alcohol and another is oxidized to a carboxylic acid.

    • Solution: This is generally rare unless very harsh basic conditions are used without an appropriate reaction partner. Stick to milder catalysts.

Q4: How can I confirm the identity of my starting material and product? My isolated yield is low, and I suspect loss during workup.

Low isolated yield is often a purification issue, not necessarily a reaction issue.[2] Proper characterization is key.

  • Starting Material Verification: Before use, run a quick ¹H NMR. The spectrum should be clean, and you should be able to identify the key protons: the aldehyde proton (-CHO, typically δ 9-10 ppm), aromatic protons, the methyl group protons (-CH₃, typically δ 2.5-3.0 ppm), and the amine protons (-NH₂, which can be a broad singlet). Compare this to known spectra of similar compounds if available.[7]

  • Workup and Purification Strategy:

    • Problem: Product is water-soluble. The amino group can make the molecule and its products partially water-soluble, leading to loss during aqueous extraction.

      • Solution: Before extraction, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive your product into the organic layer. Use a more polar extraction solvent like Dichloromethane (DCM) or Ethyl Acetate.

    • Problem: Difficulty separating product from polar byproducts.

      • Solution: Column chromatography is the standard method. Use a step-gradient elution, starting with a non-polar solvent system (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity. Monitor fractions carefully by TLC.

    • Problem: Product precipitates during workup but is impure.

      • Solution: Recrystallization is an excellent technique for purifying solid products. Test small amounts in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexane mixture) to find a system where the compound is soluble when hot but sparingly soluble when cold.

Experimental Protocol: General Reaction Workup

  • Cooling: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Quenching: Slowly pour the reaction mixture into a separatory funnel containing water or a mild quenching agent (e.g., saturated NH₄Cl for acid-catalyzed reactions, or water for base-catalyzed reactions).

  • Extraction: Extract the aqueous layer 3 times with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).

  • Washing: Combine the organic layers and wash sequentially with 1) water, and 2) saturated NaCl (brine). This removes residual water-soluble reagents and byproducts.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude material by column chromatography or recrystallization.

By methodically addressing these potential issues, you can effectively troubleshoot low conversion rates and optimize the synthesis of your target compounds from 4-Amino-2-methylquinoline-3-carbaldehyde.

References
  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in Friedländer quinoline synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in Skraup synthesis of quinoline precursors. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Frontiers. (2025).
  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-methylquinoline. PubChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of 4-Aminoquinoline Synthesis. BenchChem.
  • Romero, M. H., & Delgado, G. (2025).
  • Hamama, W. S., et al. (2018).
  • Gawande, N. G., et al. (2020).

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-2-methylquinoline-3-carbaldehyde Derivatives

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis of 4-Amino-2-methylquinoline-3-carbaldehyde and its derivatives. This guide is designed for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 4-Amino-2-methylquinoline-3-carbaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical scaffold. We will address common challenges in minimizing side product formation, focusing primarily on the widely used Vilsmeier-Haack formylation reaction, providing both mechanistic insights and actionable troubleshooting protocols.

Section 1: The Core Reaction - Understanding the Vilsmeier-Haack Formylation

The most prevalent method for introducing a formyl (-CHO) group at the C3 position of the 4-amino-2-methylquinoline nucleus is the Vilsmeier-Haack reaction.[1][2] This reaction employs a potent electrophilic species, the Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and an acid halide, most commonly phosphorus oxychloride (POCl₃).[3][4]

The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium salt, the active formylating agent.[5]

  • Electrophilic Aromatic Substitution: The electron-rich quinoline ring, strongly activated by the C4-amino group, attacks the Vilsmeier reagent to form a new C-C bond at the C3 position.

  • Hydrolysis: The resulting iminium ion intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.[4]

Understanding this mechanism is crucial for diagnosing and resolving issues related to side product formation.

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Attack cluster_2 Stage 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack Quinoline 4-Amino-2-methylquinoline Quinoline->Iminium_Intermediate Iminium_Intermediate_hydrolysis Iminium Ion Intermediate Final_Product 4-Amino-2-methylquinoline- 3-carbaldehyde Iminium_Intermediate_hydrolysis->Final_Product + H₂O (Workup)

Caption: The Vilsmeier-Haack reaction pathway.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted 4-amino-2-methylquinoline starting material. What are the likely causes?

A1: This is a classic issue of incomplete reaction, which can stem from several factors related to reagent activity and reaction conditions.

  • Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is moisture-sensitive. Using old or improperly stored POCl₃ or wet DMF can significantly hinder its formation.

    • Solution: Always use freshly opened or distilled POCl₃ and anhydrous DMF. Prepare the Vilsmeier reagent at 0-5 °C by adding POCl₃ dropwise to DMF and allow it to stir for at least 30 minutes before adding your substrate.[6]

  • Cause 2: Insufficient Thermal Energy. The electrophilic substitution step requires a certain activation energy. Insufficient heating can stall the reaction.

    • Solution: While the Vilsmeier reagent is prepared cold, the subsequent reaction with the quinoline substrate typically requires heating. Monitor the reaction progress by TLC. If it stalls, cautiously increase the temperature in 5-10 °C increments. Be aware that excessive heat can lead to polymerization.[6]

  • Cause 3: Stoichiometry. An insufficient amount of the formylating agent will naturally lead to an incomplete reaction.

    • Solution: A common molar ratio is 1 equivalent of substrate to 3-5 equivalents of DMF and 1.5-3 equivalents of POCl₃. Ensure your stoichiometry is appropriate.

ParameterCondition A (Low Yield)Condition B (Optimized)
POCl₃ Quality Old bottle, potential moistureFreshly opened, anhydrous
Reaction Temp. 50 °C80-90 °C
Reaction Time 2 hours4-6 hours (or until TLC shows consumption of starting material)
Typical Outcome ~30% Conversion>85% Conversion

Q2: I am observing a significant side product that appears to be a di-formylated or tri-formylated species. How can I improve the regioselectivity?

A2: The C4-amino group is a powerful activating group, making the entire quinoline system highly nucleophilic. This can sometimes lead to over-formylation, particularly at other activated positions like C5 and C7.[7][8]

  • Cause: Over-activation and Harsh Conditions. High temperatures and a large excess of the Vilsmeier reagent favor multiple substitutions.

    • Solution 1: Reduce Reagent Stoichiometry. Decrease the amount of Vilsmeier reagent used to the minimum required for complete conversion of the starting material (e.g., start with 1.2 equivalents).

    • Solution 2: Lower the Reaction Temperature. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This increases the kinetic selectivity for the most reactive C3 position.

    • Solution 3: Slow Addition. Add the quinoline substrate, dissolved in a small amount of anhydrous solvent like dichloroethane, slowly to the pre-formed Vilsmeier reagent. This maintains a low concentration of the nucleophile, disfavoring multiple additions.

Q3: My crude product is a dark, intractable resin or polymer. What is happening?

A3: Resinification is a common outcome of overheating or prolonged reaction times with highly activated aromatic systems.[6]

  • Cause: Uncontrolled Polymerization. At high temperatures, the activated quinoline nucleus and the aldehyde product can undergo various side reactions, leading to high-molecular-weight polymers.

    • Solution 1: Strict Temperature Control. Use an oil bath with a temperature controller and an overhead stirrer for uniform heating. Avoid localized "hot spots." Add reagents dropwise to manage any exotherms.

    • Solution 2: Monitor Closely. Do not leave the reaction unattended for extended periods. Use TLC to monitor the consumption of the starting material. Once the starting material is consumed, proceed immediately to the workup. Running the reaction "overnight" without prior optimization is a common cause of this issue.

Q4: I've identified a side product corresponding to a vinyl species, suggesting a reaction at the C2-methyl group. How can I prevent this?

A4: The protons on the C2-methyl group are acidic and can react with the Vilsmeier reagent, especially under forcing conditions, to form an enamine intermediate that can lead to vinyl-type side products upon workup.[7]

  • Cause: Competing Reaction Pathway. This pathway becomes more competitive with aromatic formylation at higher temperatures.

    • Solution: Employ Milder Conditions. This is another strong argument for using the lowest effective temperature and shortest possible reaction time. Favoring the conditions for electrophilic aromatic substitution (a lower energy pathway) will minimize side reactions at the methyl group.

G cluster_troubleshooting Troubleshooting Logic start Problem Observed: Low Yield / Impure Product q1 High SM in Crude? start->q1 q2 Polymerization? q1->q2 No a1 Action: Check Reagent Quality, Increase Temp/Time q1->a1 Yes q3 Di-formylation? q2->q3 No a2 Action: Strict Temp Control, Reduce Reaction Time q2->a2 Yes a3 Action: Lower Temp, Reduce Reagent Stoichiometry q3->a3 Yes

Caption: A logical workflow for troubleshooting common issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: How should I properly quench the reaction?

A1: The workup is as critical as the reaction itself. The reaction mixture contains highly reactive species and strong acids. The standard and most reliable procedure is to cool the reaction vessel in an ice bath and then pour the mixture slowly and with vigorous stirring into a separate beaker containing a large amount of crushed ice.[6] This dissipates the heat from the exothermic hydrolysis and neutralization.

Q2: Which base is best for neutralization during workup?

A2: After quenching on ice, the acidic solution must be neutralized to precipitate the product. Avoid strong bases like NaOH or KOH if possible. The aldehyde product can undergo a Cannizzaro reaction under strongly basic conditions, leading to disproportionation into the corresponding alcohol and carboxylic acid.[7] A saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is preferred for gentle neutralization to a pH of 7-8.

Q3: What is the most effective method for purifying the final product?

A3: Purification strategy depends on the nature of the impurities.

  • Recrystallization: If the main impurities are small amounts of starting material or polymeric material, recrystallization can be very effective. A common solvent system is a mixture of ethyl acetate and petroleum ether or ethanol.[6]

  • Column Chromatography: If you have multiple side products with similar polarities (e.g., positional isomers or di-formylated products), silica gel column chromatography is necessary. Use a gradient elution system, starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with ethyl acetate.

Q4: Are there any alternative synthetic routes to consider?

A4: While the Vilsmeier-Haack reaction is dominant, other synthetic strategies exist for constructing the 4-aminoquinoline core itself.[9][10][11] For instance, one could synthesize a 4-chloro-2-methylquinoline-3-carbaldehyde intermediate and then perform a nucleophilic aromatic substitution (SₙAr) with an amine source.[12] However, for direct formylation of the 4-aminoquinoline scaffold, the Vilsmeier-Haack remains the most direct and widely cited method.

Section 4: Optimized Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 4-Amino-2-methylquinoline

This protocol is a representative example and should be adapted based on specific derivatives and laboratory safety protocols.

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (4.0 eq). Cool the flask to 0 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The solution should become a yellowish, viscous liquid or solid slurry.

  • Substrate Addition: Dissolve 4-amino-2-methylquinoline (1.0 eq) in a minimal amount of anhydrous DMF or dichloroethane. Add this solution dropwise to the Vilsmeier reagent at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C using a pre-heated oil bath. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) (e.g., 8:2 Ethyl Acetate:Hexane with 1% triethylamine).

  • Workup - Quenching: Once TLC indicates the consumption of the starting material (typically 3-6 hours), cool the flask to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Pour the reaction mixture slowly onto the ice with vigorous stirring.

  • Workup - Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the quenched mixture until the pH reaches ~8. A solid precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol or diethyl ether to remove residual water.

  • Drying: Dry the crude product under vacuum.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a polar solvent (like acetone or ethyl acetate), adding the silica, and evaporating the solvent under reduced pressure.

  • Column Packing: Pack a silica gel column using a non-polar eluent (e.g., 100% petroleum ether or hexane).

  • Loading and Elution: Carefully load the dried slurry onto the top of the column. Begin elution with the non-polar solvent, gradually increasing the polarity by adding ethyl acetate. For example:

    • Petroleum Ether (2 column volumes)

    • 98:2 Pet Ether:EtOAc (4 column volumes)

    • 95:5 Pet Ether:EtOAc (until the product elutes)

  • Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Amino-2-methylquinoline-3-carbaldehyde.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification p1 1. Prepare Vilsmeier Reagent (DMF + POCl₃) at 0°C r1 2. Add Substrate Solution p1->r1 r2 3. Heat to 80-90°C r1->r2 r3 4. Monitor by TLC r2->r3 w1 5. Quench on Crushed Ice r3->w1 w2 6. Neutralize with NaHCO₃ w1->w2 w3 7. Filter & Wash Solid w2->w3 w4 8. Dry Crude Product w3->w4 u1 9. Column Chromatography or Recrystallization w4->u1 u2 10. Characterize Pure Product u1->u2

Caption: A streamlined experimental workflow for synthesis and purification.

References
  • Vilsmeier haack rxn | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Gucma, M., & Gierczak, T. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2063. Available from: [Link]

  • Manohar, S., et al. (2011). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Medicinal Chemistry Letters, 2(5), 386-390. Available from: [Link]

  • Khramchikhin, A. V., et al. (2022). Synthesis of isomeric 4-(N-methyltetrazolylamino)-2-phenyl-4 H-thiopyrano[2,3- b]quinoline-3-carbaldehydes... Chemistry of Heterocyclic Compounds, 58(4-5), 267-270. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2019). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 9(1), 1-22. Available from: [Link]

  • Gewald, K. (1965). Zur Synthese von 4-Amino-quinolinen. Angewandte Chemie, 77(21), 965-965.
  • University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. Retrieved from [Link]

  • Li-qian, S. (2008). Synthesis of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Semantic Scholar. Retrieved from [Link]

  • Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta Pharmaceutica, 59(4), 463-471. Available from: [Link]

  • Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]

  • Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. Available from: [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]

  • Gucma, M., & Gierczak, T. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Retrieved from [Link]

  • Mekheimer, R. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1391-1402. Available from: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Haffner, C. D., et al. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry, 58(16), 6528-6542. Available from: [Link]

  • Murakami, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. HETEROCYCLES, 60(10), 2293. Retrieved from [Link]

  • SciSpace. (n.d.). Purification of the food-borne carcinogens 2-amino-3-methylimidazo. Retrieved from [Link]

  • MDPI. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Yadav, P., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 4-Amino-2-methylquinoline-3-carbaldehyde

An in-depth understanding of mass spectrometry (MS) fragmentation pathways is critical for structural elucidation, metabolite identification, and pharmacokinetic profiling in drug discovery. Quinoline-3-carbaldehydes rep...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of mass spectrometry (MS) fragmentation pathways is critical for structural elucidation, metabolite identification, and pharmacokinetic profiling in drug discovery. Quinoline-3-carbaldehydes represent a highly versatile class of pharmacophores, frequently utilized as synthetic intermediates for antimalarial, antibacterial, and anticancer agents[1].

Among these, 4-Amino-2-methylquinoline-3-carbaldehyde (CAS: 63481-71-0) is a uniquely functionalized scaffold. The spatial proximity of the 4-amino group and the 3-carbaldehyde group introduces complex, diagnostic fragmentation behaviors under Collision-Induced Dissociation (CID). This guide objectively compares the MS/MS performance and fragmentation mechanics of this target compound against alternative quinoline derivatives, providing a self-validating experimental framework for analytical scientists.

Mechanistic Profiling of Fragmentation Pathways

In positive Electrospray Ionization (ESI+), 4-Amino-2-methylquinoline-3-carbaldehyde readily protonates at the highly basic quinoline nitrogen or the 4-amino group, yielding a stable precursor ion at m/z 187.08 ([M+H]+). The subsequent CID fragmentation is governed by three competing causal mechanisms:

  • The Ortho-Effect (Water Loss): Because the 4-amino and 3-carbaldehyde groups are ortho to one another, low-energy collision induces a synergistic interaction. The amine proton transfers to the carbonyl oxygen, facilitating the expulsion of H₂O (-18 Da) and generating a highly stable, cyclized intermediate at m/z 169.07 . This is the most diagnostic peak for this specific substitution pattern.

  • Formyl Cleavage (Carbon Monoxide Loss): A hallmark of quinoline-3-carbaldehydes is the direct α-cleavage of the formyl radical or neutral carbon monoxide (-28 Da)[2]. This pathway yields a fragment at m/z 159.08 , driven by the stability of the resulting quinoline cation.

  • Amine Cleavage (Ammonia Loss): Direct cleavage of the 4-amino group results in the loss of NH₃ (-17 Da), yielding m/z 170.05 . This is a well-documented pathway for 4-aminoquinolines, including antimalarials like amodiaquine[3].

MS_Fragmentation Precursor 4-Amino-2-methylquinoline-3-carbaldehyde [M+H]+ m/z 187.08 LossCO Loss of CO (-28 Da) m/z 159.08 Precursor->LossCO CID (Medium CE) LossNH3 Loss of NH3 (-17 Da) m/z 170.05 Precursor->LossNH3 CID (Medium CE) LossH2O Loss of H2O (-18 Da) Cyclized Intermediate m/z 169.07 Precursor->LossH2O CID (Low CE, Ortho-effect) Core Quinoline Core Cleavage m/z < 130 LossCO->Core High CE LossNH3->Core High CE LossH2O->Core High CE

Fig 1: CID fragmentation logic of 4-Amino-2-methylquinoline-3-carbaldehyde.

Objective Comparison with Alternative Scaffolds

To accurately identify 4-Amino-2-methylquinoline-3-carbaldehyde in complex biological matrices, analysts must differentiate it from structurally related alternatives. We compare its performance against two common reference scaffolds: 2-Chloro-8-methylquinoline-3-carbaldehyde (an alternative formyl-quinoline lacking the amine)[2] and the Amodiaquine core (a 4-aminoquinoline lacking the formyl group)[3].

Comparative Data Summary
Compound ScaffoldPrecursor Ion [M+H]+Primary Neutral LossDiagnostic Fragment Ions (m/z)Structural Implication
4-Amino-2-methylquinoline-3-carbaldehyde 187.08-H₂O (18 Da), -CO (28 Da)169.07, 159.08, 142.05Ortho-effect cyclization confirms 3,4-substitution proximity.
2-Chloro-8-methylquinoline-3-carbaldehyde 206.03-HCl (36 Da), -CO (28 Da)170.06, 142.06Halogen loss dominates early CID; no water loss observed.
Amodiaquine (4-Aminoquinoline core) 356.15-NH₃ (17 Da), Side-chain162.05, 144.05Amine cleavage dominates; lacks formyl cleavage markers.

Analytical Insights: The presence of the 2-chloro group in the first alternative fundamentally shifts the lowest-energy fragmentation pathway toward the expulsion of HCl (-36 Da)[2]. In contrast, the pure 4-aminoquinoline core heavily favors the loss of NH₃ (-17 Da)[3]. The target compound, 4-Amino-2-methylquinoline-3-carbaldehyde, is uniquely identifiable by the simultaneous presence of -18 Da and -28 Da neutral losses , a direct consequence of its dense, multifunctional substitution pattern.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) and dynamic collision energy ramping to inherently verify instrument performance prior to data acquisition.

Causality of Methodological Choices:
  • Mobile Phase Additive: 0.1% Formic acid is used to ensure complete protonation of the basic quinoline nitrogen, maximizing ESI+ sensitivity.

  • CE Ramping: A stepped Collision Energy (CE) approach (15 eV, 30 eV, 45 eV) is utilized because labile losses (H₂O) require low energy, while rigid aromatic ring cleavages require high energy.

Step-by-Step Methodology:
  • System Suitability & Blank Validation:

    • Action: Inject a 50 ng/mL Reserpine standard, followed by a double-blank (MeOH/H₂O).

    • Validation: Ensure the Reserpine [M+H]+ (m/z 609.28) yields a signal-to-noise ratio > 100:1. The double-blank must show no peaks at m/z 187.08 ± 0.05 to rule out carryover.

  • Sample Preparation:

    • Action: Dissolve 4-Amino-2-methylquinoline-3-carbaldehyde in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL in 50:50 ACN:H₂O containing 0.1% Formic Acid.

  • Chromatographic Separation (UHPLC):

    • Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.

  • Mass Spectrometry Tuning (ESI-QTOF):

    • Action: Set Capillary Voltage to +3.5 kV, Drying Gas to 250°C at 10 L/min.

    • Action: Isolate m/z 187.08 in the quadrupole. Apply a stepped CID energy of 15, 30, and 45 eV using ultra-high purity Nitrogen as the collision gas.

  • Data Acquisition & Spectral Verification:

    • Validation: The system automatically checks for the presence of the m/z 169.07 fragment. If absent, the system flags the run for potential source fragmentation or incorrect precursor isolation.

Workflow SST 1. System Suitability (Reserpine & Blank) Prep 2. Sample Prep (1 µg/mL in ACN/H2O) SST->Prep LC 3. UHPLC Separation (C18, 5-95% Gradient) Prep->LC ESI 4. ESI(+) Ionization (Capillary: +3.5 kV) LC->ESI CID 5. CID Fragmentation (Stepped CE: 15-45 eV) ESI->CID Data 6. Data Validation (Check m/z 169.07) CID->Data

Fig 2: Self-validating LC-MS/MS workflow for quinoline characterization.

References

  • Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes ResearchGate[Link][1]

  • Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline International Journal of Pharmaceutical Sciences and Drug Research (via OAJI)[Link][2]

  • Isolation and structural characterization of hydrolytic degradation product of Amodiaquine by using LC-QTOF-MS/MS, 1D and 2D NMR Journal of Xi'an Shiyou University, Natural Science Edition[Link][3]

Sources

Comparative

In Vitro Biological Activity of 4-Amino-2-methylquinoline-3-carbaldehyde Derivatives: A Comparative Guide

Executive Summary For drug development professionals and medicinal chemists, the 4-Amino-2-methylquinoline-3-carbaldehyde (CAS 63481-71-0) scaffold represents a highly versatile "privileged structure." Due to the planar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and medicinal chemists, the 4-Amino-2-methylquinoline-3-carbaldehyde (CAS 63481-71-0) scaffold represents a highly versatile "privileged structure." Due to the planar nature of the quinoline ring and the reactive 3-carbaldehyde moiety, this compound is primarily utilized as an intermediate to synthesize hydrazones, Schiff bases, and bis-quinoline derivatives.

This guide objectively compares the in vitro biological performance of these derivatives against standard clinical drugs across three primary therapeutic domains: antimicrobial, antiproliferative, and antimalarial activities. By examining the causality behind experimental choices and providing self-validating protocols, this guide serves as a foundational resource for hit-to-lead optimization [1].

Antimicrobial Efficacy vs. Standard Antibiotics

Quinoline-3-carbaldehyde hydrazone derivatives have been extensively evaluated for their ability to combat resistant bacterial strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA).

Mechanistic Causality

The antimicrobial action of these derivatives is driven by their ability to intercalate DNA and inhibit bacterial enzymes. Molecular docking studies reveal that potent derivatives form a critical 2.10 Å hydrogen bond between the quinoline nitrogen and the ARG132 residue in the active site of DNA Topoisomerase IV, preventing DNA decatenation and leading to bacterial cell death [1].

MOA Compound 4-Amino-2-methylquinoline Scaffold Target DNA Topoisomerase IV (Active Site) Compound->Target Binds to Interaction H-Bonding (ARG132) 2.10 Å Distance Target->Interaction Mediated by Effect Inhibition of DNA Decatenation Interaction->Effect Causes Outcome Bacterial Cell Death (e.g., MRSA) Effect->Outcome Results in

Fig 1: Mechanistic pathway of DNA Topoisomerase IV inhibition by quinoline derivatives.

Comparative Data

While the quinoline derivatives show targeted promise, they generally exhibit weaker broad-spectrum activity compared to standard fluoroquinolones.

CompoundMRSA MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 3q6 (Hydrazone)1664128
Ciprofloxacin (Standard)0.50.25N/A
Fluconazole (Standard)N/AN/A2
Self-Validating Protocol: Broth Microdilution Assay

To ensure that observed Minimum Inhibitory Concentrations (MIC) are strictly due to the test compound, the assay must be designed as a self-validating system.

  • Preparation: Prepare serial two-fold dilutions of the quinoline derivative and Ciprofloxacin (positive control) in Mueller-Hinton broth within a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension ( 5×105 CFU/mL) to each well.

  • Internal Validation Controls:

    • Sterility Control (Broth only): Validates aseptic technique; must remain clear.

    • Growth Control (Broth + Bacteria): Validates bacterial viability; must show turbidity.

    • Vehicle Control (Broth + Bacteria + 1% DMSO): Proves the solvent is not responsible for bacterial death.

  • Incubation & Objective Readout: Incubate at 37°C for 18-24 hours. Add resazurin dye (0.015%).

    • Causality: Resazurin is reduced to highly fluorescent pink resorufin only by metabolically active cells. This eliminates the subjectivity of visual turbidity readings, providing a definitive, binary colorimetric endpoint for MIC determination.

Antiproliferative Activity vs. Standard Chemotherapeutics

The cytotoxicity of 4-amino-2-methylquinoline-3-carbaldehyde derivatives has been benchmarked against standard chemotherapeutics like Doxorubicin on human cancer cell lines (e.g., A549 lung and MCF-7 breast cancer cells) [1].

Comparative Data

In vitro screening indicates that the base hydrazone derivatives of this scaffold possess relatively weak cytotoxic activity. From a drug development perspective, this low cytotoxicity is highly advantageous if the scaffold is being optimized for antimicrobial or antimalarial indications, as it suggests a favorable safety profile and high selectivity index.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)
Derivative 3q12 >100>100
Derivative 3q17 76.24>100
Doxorubicin (Standard)0.81.2
Self-Validating Protocol: MTT Cell Viability Assay
  • Seeding: Seed MCF-7 or A549 cells in 96-well plates at 1×104 cells/well and incubate for 24h to allow adhesion.

  • Treatment: Expose cells to varying concentrations (1-100 µM) of the quinoline derivatives and Doxorubicin for 48h.

  • Reagent Addition: Add MTT reagent (5 mg/mL).

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Internal Validation Controls:

    • Blank Control (Media + MTT + DMSO): Used to subtract background absorbance from the plastic and media.

    • 100% Viability Control (Untreated Cells + MTT): Establishes the maximum absorbance baseline required to accurately calculate the IC50.

  • Readout: Solubilize formazan crystals with DMSO and measure absorbance at 570 nm using a microplate reader.

Antimalarial Activity vs. Chloroquine

Derivatives utilizing the 4-amino-2-methylquinoline core, specifically bis-quinoline structures like Dequalinium, show profound in vitro and in vivo antimalarial activity against Plasmodium species [2].

Mechanistic Causality

During the erythrocytic stage, Plasmodium parasites degrade host hemoglobin, releasing toxic free heme. The parasite survives by polymerizing this heme into non-toxic beta-hematin (hemozoin). The 4-amino-2-methylquinoline scaffold acts similarly to Chloroquine by capping the growing hemozoin polymer, inhibiting beta-hematin synthesis, and causing a lethal accumulation of toxic heme within the parasite's food vacuole [2].

Comparative Data
CompoundBeta-Hematin Inhibition IC50 (µM)In Vivo Efficacy (Murine Model)
Dequalinium (Bis-quinoline)12.540% Cure rate (w/ CQ loading dose)
Chloroquine (Standard)8.2Standard baseline

In Vitro Screening Workflow

To systematically evaluate the 4-Amino-2-methylquinoline-3-carbaldehyde scaffold, drug development pipelines utilize the following high-throughput screening (HTS) workflow.

Workflow cluster_assays Self-Validating Assays Synthesis Scaffold Synthesis Derivatization Hydrazone Derivatization Synthesis->Derivatization Screening In Vitro Screening Derivatization->Screening Microdilution Broth Microdilution (MIC vs MRSA) Screening->Microdilution MTT MTT Assay (IC50 vs MCF-7/A549) Screening->MTT Data Comparative Analysis vs Standard Drugs Microdilution->Data MTT->Data

Fig 2: Self-validating in vitro screening workflow for quinoline-3-carbaldehyde derivatives.

Conclusion & Future Perspectives

The 4-Amino-2-methylquinoline-3-carbaldehyde scaffold is not a standalone drug, but rather a powerful precursor. In vitro data confirms that while its direct hydrazone derivatives exhibit weaker broad-spectrum antimicrobial and antiproliferative activity than standard drugs like Ciprofloxacin and Doxorubicin, they possess targeted efficacy against MRSA and a low cytotoxicity profile [1]. Furthermore, when dimerized into bis-quinolines, the core structure demonstrates potent antimalarial properties capable of disrupting heme detoxification[2]. Future drug development should focus on utilizing this scaffold's low inherent toxicity to design highly selective, targeted therapies.

References

  • Title: Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives Source: Bioorganic Chemistry, 101, 104014 (2020). URL: [Link]

  • Title: Plasmodium berghei: in vitro and in vivo activity of dequalinium Source: Experimental Parasitology, 115(1), 19-24 (2007). URL: [Link]

  • Title: Synthesis of novel benzo[h]quinolines: wound healing, antibacterial, DNA binding and in vitro antioxidant activity Source: European Journal of Medicinal Chemistry, 44(3), 981-989 (2009). URL: [Link]

Validation

Benchmarking 4-Amino-2-methylquinoline-3-carbaldehyde as a Ligand in Coordination Chemistry: A Comparative Guide

In the vast and dynamic field of coordination chemistry, the quest for novel ligands with tunable electronic properties, structural rigidity, and enhanced biological or catalytic activity is perpetual. The quinoline scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

In the vast and dynamic field of coordination chemistry, the quest for novel ligands with tunable electronic properties, structural rigidity, and enhanced biological or catalytic activity is perpetual. The quinoline scaffold has long been recognized as a "privileged structure" due to its presence in numerous bioactive compounds and its versatile coordination behavior.[1][2] This guide provides an in-depth technical analysis of 4-Amino-2-methylquinoline-3-carbaldehyde as a ligand, benchmarking its performance against established alternatives in the context of biological applications. We will delve into its synthesis, the preparation of its Schiff base derivatives and corresponding metal complexes, and a comparative evaluation of their anticancer and antimicrobial activities, supported by experimental data from the literature.

Introduction to 4-Amino-2-methylquinoline-3-carbaldehyde: A Ligand with Potential

4-Amino-2-methylquinoline-3-carbaldehyde is a derivative of the quinoline heterocyclic system, which is a cornerstone in the development of therapeutic agents and catalysts.[1][2] The presence of three key functional groups—the quinoline nitrogen, the amino group at the 4-position, and the carbaldehyde group at the 3-position—makes it a highly attractive candidate for the synthesis of polydentate Schiff base ligands. The lone pair of electrons on the quinoline nitrogen and the imine nitrogen of the Schiff base can readily coordinate with a variety of transition metal ions.[3] The amino group can further modulate the electronic properties of the quinoline ring system, potentially influencing the stability and reactivity of the resulting metal complexes.

The formation of Schiff base metal complexes is a well-established strategy for enhancing the biological activity of organic ligands.[2][3] Chelation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes and interaction with intracellular targets.[4] This guide will explore the synthesis of Schiff base ligands derived from 4-Amino-2-methylquinoline-3-carbaldehyde and their coordination with various metal ions, followed by a critical comparison of their biological efficacy against other quinoline-based ligands.

Synthesis and Characterization: From Ligand to Complex

The journey from the parent quinoline to a biologically active metal complex involves a multi-step synthetic pathway. This section outlines the proposed synthesis of the title ligand and the subsequent formation of its Schiff base metal complexes, along with the necessary characterization techniques.

Proposed Synthesis of 4-Amino-2-methylquinoline-3-carbaldehyde

While a direct synthetic route for 4-Amino-2-methylquinoline-3-carbaldehyde is not extensively documented, a plausible pathway can be extrapolated from known syntheses of similar quinoline-3-carbaldehydes and 4-aminoquinolines.[5][6] A potential synthetic strategy is outlined below:

G cluster_0 Synthesis of 4-Amino-2-methylquinoline-3-carbaldehyde 2-Methyl-4-nitroquinoline-N-oxide 2-Methyl-4-nitroquinoline-N-oxide 3-Formyl-2-methyl-4-nitroquinoline 3-Formyl-2-methyl-4-nitroquinoline 2-Methyl-4-nitroquinoline-N-oxide->3-Formyl-2-methyl-4-nitroquinoline Vilsmeier-Haack Formylation 4-Amino-2-methylquinoline-3-carbaldehyde 4-Amino-2-methylquinoline-3-carbaldehyde 3-Formyl-2-methyl-4-nitroquinoline->4-Amino-2-methylquinoline-3-carbaldehyde Reduction of Nitro Group

Caption: Proposed synthetic pathway for 4-Amino-2-methylquinoline-3-carbaldehyde.

Experimental Protocol:

  • Vilsmeier-Haack Formylation of 2-Methyl-4-nitroquinoline-N-oxide: 2-Methyl-4-nitroquinoline-N-oxide is treated with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce a formyl group at the 3-position.

  • Reduction of the Nitro Group: The resulting 3-Formyl-2-methyl-4-nitroquinoline is then subjected to a reduction reaction, for example, using a reducing agent like tin(II) chloride in the presence of hydrochloric acid, to convert the nitro group at the 4-position into an amino group, yielding the target ligand.

Synthesis of Schiff Base Ligands and Metal Complexes

The carbaldehyde functionality of 4-Amino-2-methylquinoline-3-carbaldehyde serves as a convenient handle for the synthesis of Schiff bases through condensation with primary amines.[2][7]

G cluster_0 Synthesis of Schiff Base Metal Complexes 4-Amino-2-methylquinoline-3-carbaldehyde 4-Amino-2-methylquinoline-3-carbaldehyde Schiff Base Ligand Schiff Base Ligand 4-Amino-2-methylquinoline-3-carbaldehyde->Schiff Base Ligand Condensation with Primary Amine Metal Complex Metal Complex Schiff Base Ligand->Metal Complex Reaction with Metal Salt

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-Amino-2-methylquinoline-3-carbaldehyde

For professionals engaged in drug development and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of specialized chemical compounds li...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals engaged in drug development and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of specialized chemical compounds like 4-Amino-2-methylquinoline-3-carbaldehyde are not mere procedural formalities; they are critical components of responsible science. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in an understanding of its potential hazards and designed to ensure the safety of laboratory personnel and the preservation of our environment.

Hazard Profile and Risk Assessment: An Evidence-Based Approach

The quinoline ring system is recognized for its potential health and environmental hazards. The U.S. Environmental Protection Agency (EPA) considers quinoline "likely to be carcinogenic in humans" based on animal studies and evidence of genotoxicity.[1] Furthermore, quinoline and its derivatives are often classified as toxic to aquatic life, with some exhibiting long-lasting effects.[2][3][4] Analogs such as quinoline-3-carboxaldehyde and various amino-methyl-quinolines are documented as causing skin and eye irritation.[5][6][7][8]

Based on this evidence, it is imperative to handle 4-Amino-2-methylquinoline-3-carbaldehyde as a hazardous substance. The following table summarizes the anticipated hazard profile that must inform all handling and disposal protocols.

Hazard CategoryGHS Classification (Anticipated)Rationale & Supporting Evidence
Carcinogenicity Category 1B or 2The parent quinoline molecule is classified as a carcinogen or suspected carcinogen by multiple regulatory bodies.[1][4][9][10][11]
Germ Cell Mutagenicity Category 2Quinoline is suspected of causing genetic defects.[3][4]
Acute Toxicity (Oral) Category 3The parent quinoline is toxic if swallowed.[4]
Skin Corrosion/Irritation Category 2Analogs like quinoline-3-carboxaldehyde and 8-Amino-2-methylquinoline are known skin irritants.[5][7][8]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation, a common property of quinoline derivatives.[5][6][7][8]
Hazardous to the Aquatic Environment Chronic Category 2Quinoline is toxic to aquatic life with long-lasting effects.[2][3][4] This property should be assumed for its derivatives.

Mandatory Personal Protective Equipment (PPE)

Given the anticipated hazard profile, a stringent PPE protocol is non-negotiable. The causality is direct: the potential for carcinogenicity and skin irritation necessitates a robust barrier between the researcher and the chemical.

  • Primary Protection:

    • Nitrile Gloves: Provides essential protection against skin contact. Inspect gloves before each use and replace them immediately if contaminated.

    • Safety Goggles: Must be worn at all times to protect against splashes and accidental eye contact.[7]

    • Laboratory Coat: A fully buttoned lab coat protects skin and personal clothing from contamination.[7]

  • Secondary Protection (Required for specific tasks):

    • Face Shield: Use in conjunction with safety goggles when handling larger quantities or when there is a significant risk of splashing.

    • Respirator: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation.

Waste Segregation and Collection Protocols

The foundational principle of chemical waste management is segregation at the point of generation.[12][13] Mixing incompatible waste streams is not only a compliance violation but a significant safety hazard.[14] All waste generated from handling 4-Amino-2-methylquinoline-3-carbaldehyde must be treated as hazardous.

Step 1: Prepare Labeled, Dedicated Waste Containers Before beginning any work, prepare clearly labeled hazardous waste containers. Labels must include:

  • The words "Hazardous Waste"

  • The full chemical name: "4-Amino-2-methylquinoline-3-carbaldehyde" (no formulas or abbreviations)

  • The primary hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard")

  • The date of first waste addition

Step 2: Segregate Waste by Physical State

  • Solid Waste Stream:

    • Place all contaminated disposable materials—including gloves, weighing papers, TLC plates, and paper towels used for minor cleanups—into a dedicated, sealable container or a robust, double-lined plastic bag labeled for solid hazardous chemical waste.[15]

    • Ensure the container is kept closed except when adding waste.

  • Liquid Waste Stream:

    • Collect all solutions containing 4-Amino-2-methylquinoline-3-carbaldehyde (e.g., from reactions, chromatography fractions) in a compatible, shatter-resistant container (e.g., a coated glass or polyethylene bottle) designated for hazardous liquid waste.[15]

    • Crucially, do not mix this waste with other waste streams such as acids, bases, or oxidizers.[14]

    • Keep the liquid waste container securely capped and stored in a secondary containment tray to prevent spills.[15]

  • Unused or Expired Pure Compound:

    • Do not attempt to dispose of the pure chemical yourself.

    • Ensure the original container is securely sealed and properly labeled.

    • This is disposed of as a "lab-pack" and should be segregated for pickup by your institution's environmental health and safety (EHS) office.

Step 3: Decontamination of Glassware Empty containers and glassware are not truly empty and must be decontaminated.

  • Rinse the contaminated glassware (e.g., beakers, flasks) three times with a suitable solvent (such as acetone or ethanol) that can dissolve the compound.

  • Collect all rinsate from these cleaning procedures and add it to your designated hazardous liquid waste container.[16]

  • Only after this triple-rinse procedure can the glassware be washed normally. Deface or remove the original label from any rinsed empty containers before disposal or reuse.

Final Disposal Pathway: A Decision Workflow

The ultimate disposal of 4-Amino-2-methylquinoline-3-carbaldehyde must be managed by a licensed hazardous waste disposal facility, typically coordinated through your institution's EHS department.[14] Your responsibility is to ensure the waste is properly segregated, packaged, and labeled for safe collection. The following workflow illustrates the decision-making process for proper waste stream management.

WasteDisposalWorkflow cluster_generation Point of Waste Generation cluster_characterization Waste Characterization cluster_collection Collection & Segregation cluster_final Final Disposal Route Waste Waste Containing 4-Amino-2-methylquinoline-3-carbaldehyde isSolid Is the waste a contaminated solid? (gloves, paper, TLC plates) Waste->isSolid Characterize isLiquid Is the waste a liquid solution or rinsate? isSolid->isLiquid No SolidWaste Place in Labeled 'Solid Hazardous Waste' Container isSolid->SolidWaste Yes isPure Is it the unused pure compound? isLiquid->isPure No LiquidWaste Collect in Labeled 'Liquid Hazardous Waste' Container (in Secondary Containment) isLiquid->LiquidWaste Yes LabPack Segregate Original Container for EHS Lab-Pack Pickup isPure->LabPack Yes EHS Arrange Pickup with Institutional EHS for Licensed Disposal SolidWaste->EHS LiquidWaste->EHS LabPack->EHS

Caption: Waste Disposal Decision Workflow for 4-Amino-2-methylquinoline-3-carbaldehyde.

References

  • Quinoline | AFIRM Group. ([Link])

  • Carcinogenicities of quinoline derivatives in F344 rats | PubMed. ([Link])

  • The carcinogenicity of quinoline and benzoquinolines in newborn CD-1 mice | PubMed. ([Link])

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site | PubMed. ([Link])

  • Quinoline | CASRN 91-22-5 | IRIS | US EPA, ORD. ([Link])

  • Guide on the Segregation, Packaging, Labelling and Storage of Chemical Wastes for Schools | Environmental Protection Department, Hong Kong. ([Link])

  • Evidence on the Carcinogenicity of Quinoline and its strong acid salts | OEHHA. ([Link])

  • Quinoline | Canada.ca. ([Link])

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal | Today's Clinical Lab. ([Link])

  • SAFETY DATA SHEET - 8-Amino-2-methylquinoline | ACCELA CHEMBIO INC. ([Link])

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site | ResearchGate. ([Link])

  • Toxicological Review of Quinoline (CAS No. 91-22-5) | US EPA. ([Link])

  • Safety Data Sheet: quinoline | Chemos GmbH&Co.KG. ([Link])

  • Laboratory waste - KI Staff portal | Karolinska Institutet. ([Link])

  • Laboratory Waste Disposal Safety Protocols | NSTA. ([Link])

  • How to Properly Manage Hazardous Waste Under EPA Regulations | ERG Environmental. ([Link])

  • SAFETY DATA SHEET - Quinoline-3-carboxaldehyde | Thermo Fisher Scientific. ([Link])

  • Guidelines for Segregation and Disposal of Laboratory Waste and Effluents | Goa University. ([Link])

  • Proper Handling of Hazardous Waste Guide | US EPA. ([Link])

  • Learn the Basics of Hazardous Waste | US EPA. ([Link])

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know | Tetra Tech. ([Link])

  • Hazardous Waste | US EPA. ([Link])

Sources

Handling

Personal protective equipment for handling 4-Amino-2-methylquinoline-3-carbaldehyde

As a Senior Application Scientist, I approach chemical handling not as a static checklist, but as a dynamic, self-validating system built on molecular causality. To build deep trust in your laboratory operations, you mus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not as a static checklist, but as a dynamic, self-validating system built on molecular causality. To build deep trust in your laboratory operations, you must move beyond generic safety data sheets.

4-Amino-2-methylquinoline-3-carbaldehyde (CAS: 63481-71-0) is a highly valuable intermediate, frequently utilized in the synthesis of kinase inhibitors, antimalarial therapeutics, and fused heterocycles via Friedländer condensation. However, its bifunctional nature demands rigorous, context-aware handling.

This guide provides the operational "why" behind the "what," ensuring your drug development workflows remain both safe and uninterrupted.

Part 1: Molecular Causality & Hazard Assessment

To understand the required Personal Protective Equipment (PPE), we must first analyze the molecule's structural liabilities:

  • The Electrophilic Carbaldehyde: Because it is an ortho-amino aldehyde, this molecule is highly primed for condensation reactions. In a biological context, the carbaldehyde moiety readily forms Schiff bases with primary amines in skin proteins (e.g., lysine residues). This drives rapid contact dermatitis, severe eye irritation, and sensitization[1].

  • The Aminoquinoline Core: Quinoline rings are planar and highly lipophilic, presenting a risk for DNA intercalation. While the dry powder poses an inhalation and ingestion risk (H302, H335)[1], the hazard profile changes exponentially when dissolved.

  • The "Trojan Horse" Solvent Effect: In drug discovery, quinolines are frequently dissolved in universal solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as transdermal carriers. If a DMSO solution of this compound breaches your PPE, the solvent will carry the quinoline core directly across the stratum corneum and into systemic circulation.

Part 2: The "Armor" (Context-Aware PPE Matrix)

Your PPE must adapt to the physical state of the chemical. Standard laboratory nitrile gloves are sufficient for the dry powder but become a dangerous liability when handling the compound in solution[2].

Table 1: Hazard Causality & Base Engineering Controls

Hazard ClassMolecular CausalityRequired PPE & Engineering Control
H315 / H319: Skin/Eye Irritation Aldehyde cross-linking with biological tissue.Chemical splash goggles (ANSI Z87.1); Flame-resistant lab coat.
H335: Respiratory Irritation Fine crystalline powder prone to aerosolization.Class II Fume Hood (>100 fpm face velocity); N95/P100 if outside hood.
H302: Harmful if Swallowed Quinoline core systemic toxicity.Strict hygiene; no mouth pipetting; wash hands immediately post-de-gloving.

Table 2: Solvent-Specific Glove Compatibility (Quantitative Breakthrough Data)

Chemical State / SolventPrimary Glove MaterialBreakthrough TimeActionable Protocol
Dry Powder Nitrile (≥ 8 mil)> 480 minsStandard single-glove handling. Inspect for micro-tears.
Dissolved in DMSO Butyl Rubber> 480 minsDouble-glove (Nitrile inner, Butyl outer). Nitrile alone fails rapidly[2].
Dissolved in DMF Butyl Rubber> 480 minsDo NOT use Nitrile as primary contact layer; degrades in <10 mins[2].

Part 3: Operational Workflows (Step-by-Step Methodologies)

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Protocol A: Dry Powder Weighing & Transfer
  • System Verification: Verify the chemical fume hood monitor reads a face velocity of at least 100 feet per minute (fpm).

    • Validation: Do not proceed if the digital monitor is blank or the low-flow alarm is sounding.

  • Static Mitigation: Aminoquinoline powders accumulate static charge, leading to sudden aerosolization. Wipe the exterior of the analytical balance and the anti-static weigh boat with a damp, lint-free wipe to ground the surface.

  • PPE Donning: Don a flame-resistant lab coat, chemical splash goggles, and 8-mil nitrile gloves. Ensure glove cuffs are pulled securely over the lab coat sleeves.

  • Transfer: Using a grounded stainless-steel spatula, transfer the required mass. Close the source bottle immediately to prevent ambient moisture from degrading the aldehyde.

  • Decontamination: Wipe the spatula and balance area with an ethanol-soaked wipe, followed by a water-soaked wipe, to neutralize and remove residual electrophilic powder.

Protocol B: High-Risk Solvent Preparation (DMSO/DMF)
  • Glove Swap: If the protocol requires dissolving the compound in DMSO or DMF, immediately swap outer nitrile gloves for Butyl rubber gloves[2].

    • Validation: Ensure the Butyl gloves have no signs of dry rot or previous solvent swelling.

  • Closed-System Addition: Inject the solvent into a sealed, septum-capped vial containing the pre-weighed powder using a Luer-lock syringe. This prevents aerosolized exposure of the transdermal mixture.

  • Agitation: Vortex the sealed vial. Do not sonicate in an open bath without secondary containment, as sonication generates highly penetrative micro-aerosols.

Part 4: Spill Response & Disposal Plans

  • Dry Spills: Do NOT dry-sweep. Sweeping introduces the H335 respiratory hazard into the ambient air. Cover the powder with damp absorbent pads to suppress dust. Carefully fold the pads inward and place them in a hazardous waste bag.

  • Liquid Spills (in Solvent): Surround the spill with a universal chemical absorbent (e.g., vermiculite or sand). Scoop the absorbed matrix into a compatible, sealable polyethylene container.

  • Disposal: Label the container explicitly as "Hazardous Waste: Toxic/Irritant (Quinoline Derivative in [Solvent])." Route for high-temperature incineration, which is the mandatory disposal method for halogenated and nitrogenous aromatics to prevent environmental contamination.

Part 5: Workflow Visualization

G Start Pre-Operation: Verify Fume Hood (>100 fpm) Don Base PPE State Chemical State? Start->State Dry Dry Powder (Weighing/Transfer) State->Dry Solid Sol In Solution (DMSO / DMF) State->Sol Dissolved PPE_Dry PPE: 8-mil Nitrile Gloves N95/P100 Respirator Dry->PPE_Dry PPE_Sol PPE: Butyl Rubber Gloves Double-Gloving Required Sol->PPE_Sol Action_Dry Use Anti-Static Boat Avoid Dry Sweeping PPE_Dry->Action_Dry Action_Sol Closed-System Transfer Monitor Glove Degradation PPE_Sol->Action_Sol Disposal Hazardous Waste Incineration Decontaminate Surfaces Action_Dry->Disposal Action_Sol->Disposal

Workflow for handling 4-Amino-2-methylquinoline-3-carbaldehyde based on physical state.

References

  • Title: Chemical Resistance of Gloves – Quick Guide Source: Lawrence Berkeley National Laboratory (LBL) URL: [Link]

  • Title: Personal Protective Equipment Standards (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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